N4-Acetylsulfamethoxazole-d4
Description
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIUNZCALHVBA-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what are the chemical properties of N4-Acetylsulfamethoxazole-d4
An In-depth Technical Guide on the Core Chemical Properties of N4-Acetylsulfamethoxazole-d4
This guide provides a detailed overview of the chemical and physical properties of this compound, a deuterated metabolite of the antibiotic sulfamethoxazole. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is the deuterium-labeled form of N4-Acetylsulfamethoxazole, which is the primary metabolite of the sulfonamide antibiotic, sulfamethoxazole.[1][2] Sulfamethoxazole is metabolized in the liver via acetylation by N-acetyl transferases.[3] The deuterated form is commonly used as an internal standard in quantitative analytical methods, such as mass spectrometry, to study the pharmacokinetics and metabolism of sulfamethoxazole.[2] The inclusion of deuterium isotopes can potentially alter the pharmacokinetic and metabolic profiles of a drug.[1][2]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [4] |
| Synonyms | N-Acetyl Sulfamethoxazole-d4, Acetylsulfamethoxazole D4 | [1][4] |
| CAS Number | 1215530-54-3 | [1][5] |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [1][5] |
| Molecular Weight | 299.34 g/mol | [1][4] |
| Exact Mass | 299.08778406 Da | [4] |
| Appearance | Solid, Pale Orange to Brown | [1][5] |
| Melting Point | 222°C (decomposes) (for non-deuterated form) | [6] |
| Solubility | Slightly soluble in DMSO and Methanol.[5] Insoluble in water (non-deuterated form).[7] | [5][7] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | [1] |
| XLogP3 | 0.7 | [1][4] |
| Hydrogen Bond Donor Count | 2 | [1][4] |
| Hydrogen Bond Acceptor Count | 6 | [1][4] |
| Rotatable Bond Count | 4 | [1][4] |
| pKa (Strongest Acidic) | 5.88 (Predicted for non-deuterated form) | [8] |
| UV/Vis. (λmax) | 208, 265 nm (for non-deuterated form) | [9] |
| SMILES | [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | [1][4] |
| InChIKey | GXPIUNZCALHVBA-LNFUJOGGSA-N | [1][4] |
Metabolic Pathway
N4-Acetylsulfamethoxazole is formed from its parent drug, sulfamethoxazole, primarily through the action of N-acetyl transferase enzymes in the liver. This metabolic conversion is a key step in the drug's detoxification and excretion pathway.[3]
Experimental Protocols
The characterization and quantification of this compound typically involve standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis and purity assessment of N4-Acetylsulfamethoxazole is reversed-phase HPLC.
-
Objective: To separate this compound from impurities and its non-deuterated form.
-
Instrumentation: A standard HPLC system equipped with a UV detector or coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at its maximum absorbance wavelengths (208 nm and 265 nm for the non-deuterated form) or by mass spectrometry for more sensitive and specific detection.[9]
-
Sample Preparation: The compound is dissolved in a suitable solvent, such as DMSO or methanol, and then diluted with the mobile phase.[5]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is the definitive method for confirming the identity and quantifying this compound.
-
Objective: To confirm the molecular weight and structure of the deuterated compound and for quantification in biological matrices.
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured. For N4-Acetylsulfamethoxazole, the quantitated m/z is 296.06659.[10]
-
Tandem MS (MS/MS): For structural confirmation and enhanced specificity, the parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pathway for the non-deuterated N4-acetyl-sulfamethoxazole has been studied.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.
-
Objective: To elucidate the molecular structure and verify the isotopic labeling pattern.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d6.[5]
-
Analysis:
-
¹H NMR: The proton NMR spectrum will show the signals for the non-deuterated positions. The absence of signals from the deuterated phenyl ring confirms the labeling.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Reference spectra for the non-deuterated compound are available for comparison.[12]
-
Analytical Workflow Visualization
The logical flow for the analysis of this compound in a research setting is depicted below.
References
- 1. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]
- 4. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetyl Sulfamethoxazole-d4 | 1215530-54-3 [m.chemicalbook.com]
- 6. N4-Acetylsulfamethoxazole | CAS#:21312-10-7 | Chemsrc [chemsrc.com]
- 7. apexbt.com [apexbt.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 11. researchgate.net [researchgate.net]
- 12. vivanls.com [vivanls.com]
Synthesis and Characterization of N4-Acetylsulfamethoxazole-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N4-Acetylsulfamethoxazole-d4, a deuterated analog of a primary metabolite of the antibiotic sulfamethoxazole. This isotopically labeled compound is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.
Physicochemical Properties
This compound is the deuterated form of N4-Acetylsulfamethoxazole.[1] It is a stable, non-radioactive isotopically labeled compound. The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.
| Property | Value |
| Molecular Formula | C₁₂H₉D₄N₃O₄S[1][2] |
| Molecular Weight | 299.34 g/mol [1][2] |
| Exact Mass | 299.087 Da[1] |
| CAS Number | 1215530-54-3[1] |
| Appearance | Solid at room temperature[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the deuteration of sulfamethoxazole followed by acetylation. A plausible synthetic route is outlined below.
Step 1: Deuteration of Sulfamethoxazole
A general method for deuteration involves the exchange of aromatic protons with deuterium atoms from a deuterium source, such as heavy water (D₂O), often in the presence of a catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfamethoxazole in a suitable solvent system containing a deuterium source, such as a mixture of D₂O and a co-solvent like dioxane or DMF.
-
Catalysis: Add a suitable catalyst to facilitate the H-D exchange. This can be a palladium-based catalyst (e.g., Pd/C) or an acid/base catalyst, depending on the specific methodology.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for a prolonged period (e.g., 24-48 hours) to ensure a high degree of deuteration. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude deuterated sulfamethoxazole (Sulfamethoxazole-d4) is then purified by recrystallization or column chromatography to yield the desired product.
Step 2: Acetylation of Sulfamethoxazole-d4
The purified Sulfamethoxazole-d4 is then acetylated at the N4-amino group.
Experimental Protocol:
-
Reaction Setup: Dissolve Sulfamethoxazole-d4 in a suitable solvent such as pyridine or a mixture of dichloromethane and a base (e.g., triethylamine).
-
Acetylation: Add acetic anhydride or acetyl chloride dropwise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a dilute acid solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by recrystallization or silica gel column chromatography to afford the final product.
Caption: Synthetic pathway for this compound.
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the isotopic labeling and structural integrity of the compound.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The ¹H NMR spectrum is expected to show the absence or significant reduction of signals corresponding to the aromatic protons that have been replaced by deuterium. The remaining proton signals (e.g., methyl and amine protons) should be consistent with the structure of N4-Acetylsulfamethoxazole.
Experimental Protocol (¹³C NMR):
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Analysis: The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the molecular structure. The signals for the deuterated carbons will exhibit characteristic splitting patterns due to C-D coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.
Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (299.087 Da). The isotopic distribution pattern will confirm the incorporation of four deuterium atoms.
Experimental Protocol (Tandem Mass Spectrometry - MS/MS):
-
Precursor Ion Selection: Select the molecular ion of this compound as the precursor ion.
-
Fragmentation: Subject the precursor ion to collision-induced dissociation (CID).
-
Data Acquisition: Acquire the product ion spectrum.
-
Data Analysis: The fragmentation pattern should be consistent with the structure of the molecule, with mass shifts in the fragments containing the deuterium labels compared to the non-deuterated analog.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Experimental Protocol:
-
Chromatographic System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: The purity of the sample is determined by the peak area percentage of the main component in the chromatogram. An analytical standard of N4-Acetylsulfamethoxazole can be used for comparison.
Caption: Workflow for the characterization of this compound.
References
N4-Acetylsulfamethoxazole-d4 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.
Core Physical and Chemical Properties
This compound is the N-acetylated metabolite of sulfamethoxazole in which four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated analogue.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [1] |
| CAS Number | 1215530-54-3 | [2] |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [3] |
| Molecular Weight | 299.34 g/mol | [1][2] |
| Monoisotopic Mass | 299.08778406 Da | [1] |
| Appearance | Light brown to brown solid | [3] |
| Property | Value | Notes |
| Melting Point | 222°C (decomposes) | Data for non-deuterated N4-Acetylsulfamethoxazole. The melting point of the d4 analogue is expected to be very similar. |
| Solubility | Soluble in DMSO and Methanol (slightly). | [4] |
| Storage | Store at -20°C under an inert atmosphere. | [3][4] |
| Purity | ≥98% (HPLC) | [5] |
Metabolic Pathway of Sulfamethoxazole
This compound is a direct metabolite of Sulfamethoxazole-d4. The metabolic pathway primarily involves N-acetylation. The diagram below illustrates the metabolic conversion of sulfamethoxazole to N4-acetylsulfamethoxazole.
Caption: Metabolic conversion of Sulfamethoxazole.
Experimental Protocols
Quantification of Sulfamethoxazole using this compound by LC-MS/MS
This section outlines a general experimental protocol for the quantification of sulfamethoxazole in biological matrices, such as serum or plasma, using this compound as an internal standard. This method is based on common practices in bioanalytical chemistry.[6][7]
1. Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of sulfamethoxazole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of sulfamethoxazole by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (plasma, serum), add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both sulfamethoxazole and this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of sulfamethoxazole to this compound against the concentration of the sulfamethoxazole standards.
-
Determine the concentration of sulfamethoxazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: LC-MS/MS experimental workflow.
Conclusion
This compound is a critical analytical tool for the accurate quantification of sulfamethoxazole in various biological matrices. Its physical and chemical properties are well-characterized, making it a reliable internal standard. The provided metabolic pathway and experimental workflow offer a foundational understanding for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. N-Acetyl Sulfamethoxazole-d4 | 1215530-54-3 [m.chemicalbook.com]
- 5. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]
- 6. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolic Pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole
Introduction
Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic that functions by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1][2] The clinical efficacy and potential for adverse reactions of SMX are significantly influenced by its metabolic fate in the body. The primary metabolic route is N-acetylation, which converts the parent drug into N4-acetylsulfamethoxazole (NASMX).[2][3] This biotransformation is a critical detoxification pathway, as the acetylated metabolite is pharmacologically inactive and readily excreted in the urine.[3][4] This guide provides a detailed examination of this metabolic pathway, including the enzymes involved, quantitative kinetics, and the experimental protocols used for its study.
Core Metabolic Pathway: N-Acetylation of Sulfamethoxazole
The biotransformation of sulfamethoxazole is predominantly characterized by acetylation at the N4 position of its aniline amine group.[2] This reaction is catalyzed by cytosolic arylamine N-acetyltransferase (NAT) enzymes.[2][5]
Key Enzymes and Genetic Polymorphisms: Two main NAT isoenzymes are involved: NAT1 and NAT2.[1]
-
NAT1: This enzyme is expressed ubiquitously and exhibits monomorphic expression. It has a higher affinity for sulfamethoxazole, suggesting it is the primary enzyme responsible for acetylation at therapeutic plasma concentrations.[1]
-
NAT2: Primarily expressed in the liver and intestine, NAT2 is highly polymorphic.[6] Genetic variations in the NAT2 gene result in distinct "slow," "intermediate," and "rapid" acetylator phenotypes within the population.[7][8] Slow acetylators have a reduced capacity to metabolize SMX, which can lead to higher plasma concentrations of the parent drug and an increased risk of concentration-dependent adverse effects.[8][9]
Alternative Metabolic Route: In addition to acetylation, a secondary oxidative pathway is mediated by the Cytochrome P450 enzyme, CYP2C9.[2][7] This pathway converts sulfamethoxazole to a hydroxylamine metabolite (SMX-HA).[10] The SMX-HA is a reactive intermediate implicated in hypersensitivity reactions associated with sulfonamides.[5][10] This hydroxylamine can subsequently be acetylated by NAT enzymes.[7]
Quantitative Analysis of Sulfamethoxazole Acetylation
The kinetics of sulfamethoxazole metabolism have been characterized in various studies. The affinity of the NAT enzymes for sulfamethoxazole and the extent of metabolite excretion provide a quantitative understanding of the pathway.
| Parameter | Value | Enzyme/Condition | Source |
| Km | 1.2 mmol/L | Human Hepatic NAT1 | [1] |
| Km | ~5 mmol/L | Human Hepatic NAT2 | [1] |
| Urinary Excretion (96h) | 46.2 ± 6.6% of dose | N4-Acetylsulfamethoxazole | [11] |
| Urinary Excretion (96h) | 16.5 ± 5.5% of dose | Unchanged Sulfamethoxazole | [11] |
| Urinary Excretion (24h) | 3.1 ± 0.7% of dose | Sulfamethoxazole Hydroxylamine | [10] |
| Serum Half-life (t1/2) | ~10 hours | Sulfamethoxazole (Humans) | [2] |
Experimental Protocols
The study of sulfamethoxazole metabolism employs both in vitro and in vivo methodologies to elucidate enzyme kinetics, identify metabolites, and understand pharmacokinetic profiles.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This protocol is adapted from studies investigating the oxidative metabolism of sulfamethoxazole.[10]
Objective: To determine the formation of sulfamethoxazole hydroxylamine from the parent drug in a controlled enzymatic environment.
Methodology:
-
Preparation of Microsomes: Human liver microsomes are prepared from donor tissue via differential centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
Incubation Mixture: A typical incubation mixture (final volume of 1 mL) in a phosphate buffer (pH 7.4) contains:
-
Human liver microsomes (e.g., 1 mg/mL protein).
-
Sulfamethoxazole (at various concentrations to determine kinetics).
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
-
-
Reaction: The reaction is initiated by adding the NADPH-generating system after a brief pre-incubation of the other components at 37°C.
-
Termination: The reaction is stopped after a defined period (e.g., 30 minutes) by adding a quenching solvent, such as ice-cold acetonitrile.
-
Sample Preparation: The quenched mixture is centrifuged to pellet the protein. The supernatant is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for analysis.
-
Analysis: Metabolites are identified and quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV detection.
Protocol 2: In Vivo Metabolism and Excretion in Animal Models
This protocol is a generalized representation based on a study in rats, pigs, and chickens using radiolabeled compounds.[12]
Objective: To determine the metabolic disposition, balance, and excretion profile of sulfamethoxazole and its metabolites.
Methodology:
-
Test Compound: [3H]-labeled sulfamethoxazole is prepared and dissolved in a suitable vehicle for administration.
-
Animal Dosing: Animals (e.g., Wistar rats) are housed in metabolic cages that allow for the separate collection of urine and feces. A single dose of [3H]-SMZ (e.g., 25 mg/kg body weight) is administered via intramuscular injection or oral gavage.[12]
-
Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-6h, 6-12h, 12-24h, and daily thereafter for up to 14 days).[12]
-
Sample Preparation (Urine):
-
An aliquot of urine is mixed with a scintillation cocktail to determine total radioactivity.
-
For metabolite profiling, the urine sample is centrifuged. The supernatant is mixed with a methanol-perchloric acid solution, centrifuged again, and the resulting supernatant is dried with nitrogen.[12]
-
The residue is redissolved in the mobile phase for analysis.[12]
-
-
Analysis: Samples are analyzed using a Liquid Chromatography system coupled with an on-line isotope detector and a mass spectrometer (e.g., LC-ARC/MS-IT-TOF) to separate and identify the parent drug and its radioactive metabolites.[12]
-
Data Interpretation: The amount of radioactivity in each sample is used to calculate the percentage of the dose excreted over time. The chromatographic data provides the profile of metabolites, with N4-acetylsulfamethoxazole being a major identified component.[13]
References
- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]
- 4. Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of NAT2 Polymorphisms on Sulfamethoxazole Pharmacokinetics in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of NAT2 polymorphisms on sulfamethoxazole pharmacokinetics in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isotopic Labeling and Stability of N4-Acetylsulfamethoxazole-d4
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole-d4 is the deuterium-labeled form of N4-Acetylsulfamethoxazole, which is the primary metabolite of the sulfonamide antibiotic, Sulfamethoxazole.[1][2] Due to its structural similarity and mass difference from the endogenous metabolite, this compound serves as an ideal internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research.[2] The incorporation of stable heavy isotopes, such as deuterium (²H or D), into drug molecules is a common practice for creating tracers used in drug development.[1][2] The stability of these labeled compounds is critical to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the isotopic labeling, physicochemical properties, and stability of this compound, along with detailed experimental protocols.
Isotopic Labeling and Physicochemical Properties
The isotopic labeling of this compound involves the substitution of four hydrogen atoms with deuterium atoms on the phenyl ring.[3] This specific labeling provides a stable mass shift without significantly altering the chemical properties of the molecule, which is crucial for its function as an internal standard. Deuteration has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1][2]
2.1 Data Presentation: Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [2][3] |
| Synonyms | Acetylsulfamethoxazole-d4, N-Acetyl Sulfamethoxazole-d4 | [1][3] |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [2] |
| Molecular Weight | 299.34 g/mol | [2] |
| Exact Mass | 299.087 | [2] |
| CAS Number | 1215530-54-3 | [2][3] |
| Unlabeled CAS | 21312-10-7 | [2][4] |
| Appearance | Solid | [2] |
| Purity (HPLC) | >95% | [5] |
| Hydrogen Bond Donor | 2 | [2] |
| Hydrogen Bond Acceptor | 6 | [2] |
Metabolic Pathway of Sulfamethoxazole
N4-Acetylsulfamethoxazole is formed in vivo through the acetylation of its parent drug, Sulfamethoxazole. This metabolic conversion is a key pathway in the drug's biotransformation.[6] Interestingly, studies have shown that in some biological systems, such as rice plants, N4-Acetylsulfamethoxazole can be transformed back into Sulfamethoxazole, a process known as deconjugation or deacetylation.[6][7]
Caption: Metabolic relationship between Sulfamethoxazole and its N4-acetylated metabolite.
Stability Profile and Storage
The stability of a labeled internal standard is paramount for its use in regulated bioanalysis. "Significant change" for a drug substance is defined as the failure to meet its specification.[8] Stability studies are designed to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature and humidity.[8]
4.1 Data Presentation: Recommended Storage Conditions
The recommended storage conditions for this compound are crucial for maintaining its integrity and ensuring its shelf life.
| Format | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Note: The product is generally stable at ambient temperature for short periods, such as during shipping.[2]
Experimental Protocols
5.1 Stability Testing Protocol
A formal stability study for this compound should be conducted according to established guidelines to determine its re-test period or shelf life. The protocol should cover physical, chemical, biological, and microbiological attributes where appropriate.[8]
Objective: To evaluate the stability of this compound under various storage conditions over a specified period.
Materials:
-
Three production batches of this compound.[9]
-
Appropriate container closure system (e.g., amber glass vials with inert caps).
-
Calibrated stability chambers.
-
Validated analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).
Methodology:
-
Initial Analysis (T=0): Perform a comprehensive analysis on all three batches to establish initial values for identity, purity, assay, and physical characteristics.
-
Storage Conditions: Place samples of each batch into stability chambers set to the conditions outlined in the table below. These conditions are based on general guidelines for long-term, intermediate, and accelerated stability studies.[8][10]
-
Testing Frequency: Pull samples at specified time points and analyze them according to the test procedures.
-
Evaluation: At each time point, compare the results to the initial analysis and the product specification. A "significant change" is defined as a failure to meet the specification.[9] If a significant change occurs during accelerated testing, studies at intermediate conditions should be conducted.[8]
5.2 Data Presentation: Example Stability Testing Parameters
| Study Type | Storage Condition (Temperature / Relative Humidity) | Minimum Testing Duration | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (minimum at submission) | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Analytical Tests to be Performed:
-
Appearance: Visual inspection for color change or degradation.
-
Assay: Quantitative determination of this compound content.
-
Purity: Chromatographic analysis to detect and quantify impurities or degradation products.
-
Isotopic Purity: Mass spectrometry to confirm the deuterium labeling is maintained.
-
Water Content: Karl Fischer titration, if applicable.
5.3 Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the determination of N4-Acetylsulfamethoxazole and its related substances.[11] This method can be adapted for the d4-labeled compound.
-
Instrumentation: HPLC with UV or Mass Spectrometric (MS) detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength or MS for mass-specific detection.
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., DMSO, Methanol) to prepare stock solutions.[2] Further dilute with the mobile phase to working concentrations. For biological samples, a liquid-liquid or solid-phase extraction would be required.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of an analytical standard like this compound.
Caption: A generalized workflow for a pharmaceutical stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 3. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]
- 5. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]
- 6. Transformation process and phytotoxicity of sulfamethoxazole and N4-acetyl-sulfamethoxazole in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. sahpra.org.za [sahpra.org.za]
- 10. www3.paho.org [www3.paho.org]
- 11. scilit.com [scilit.com]
Technical Guide: N4-Acetylsulfamethoxazole-d4 (CAS Number: 1215530-54-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. This document is intended for researchers, scientists, and professionals in drug development, offering key physicochemical data, a detailed discussion of its parent compound's metabolic pathway, and a representative experimental protocol for its application as an internal standard in bioanalytical methods.
Core Compound Properties
This compound is the deuterium-labeled form of N4-Acetylsulfamethoxazole, the primary metabolite of the sulfonamide antibiotic, sulfamethoxazole.[1][2] Its primary application in a research setting is as an internal standard for the quantitative analysis of N4-Acetylsulfamethoxazole in biological matrices by mass spectrometry-based assays. The incorporation of deuterium atoms provides a distinct mass-to-charge ratio (m/z) for detection, while maintaining similar chemical and chromatographic properties to the unlabeled analyte, ensuring accurate quantification.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1215530-54-3 | [3] |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | [4] |
| Molecular Weight | 299.34 g/mol | [3][4] |
| Monoisotopic Mass | 299.08778406 Da | [3] |
| Synonyms | Acetylsulfamethoxazole-d4, N-Acetyl Sulfamethoxazole-d4 | [2][3] |
| Appearance | Solid | |
| Storage Conditions | Freezer (-20°C) for long-term storage | [4] |
| Purity (by HPLC) | ≥98% | [4] |
Metabolic Pathway of the Parent Compound, Sulfamethoxazole
This compound is a labeled analog of a natural metabolite. Understanding the metabolic fate of the parent drug, sulfamethoxazole, is crucial for designing and interpreting pharmacokinetic and drug metabolism studies. Sulfamethoxazole undergoes several biotransformation reactions in the body, primarily in the liver.
The main metabolic pathways for sulfamethoxazole include:
-
N4-Acetylation: This is the major metabolic route, catalyzed by N-acetyltransferase (NAT) enzymes, leading to the formation of N4-acetylsulfamethoxazole. This metabolite is generally considered inactive.
-
Oxidation: Cytochrome P450 enzymes, particularly CYP2C9, can oxidize sulfamethoxazole at the C5 position of the isoxazole ring and at the N4-position.
-
Glucuronidation: A minor pathway involves the conjugation of a glucuronic acid moiety to the N4-position.
The following diagram illustrates the primary metabolic pathways of sulfamethoxazole.
Caption: Primary metabolic pathways of sulfamethoxazole.
Experimental Protocols: Application as an Internal Standard
This compound is an ideal internal standard for the quantification of N4-acetylsulfamethoxazole in biological samples such as plasma, serum, and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the extraction and analysis of N4-acetylsulfamethoxazole from human plasma, using this compound as an internal standard. This protocol is a composite based on established methods for the analysis of sulfamethoxazole and its metabolites.
Materials and Reagents
-
N4-Acetylsulfamethoxazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of N4-acetylsulfamethoxazole and dissolve in 10 mL of methanol.
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of N4-acetylsulfamethoxazole by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.
-
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
-
To each tube, add 50 µL of the appropriate sample (blank plasma for calibration curve, plasma for unknown samples).
-
Add 10 µL of the internal standard working solution (1 µg/mL this compound) to all tubes except for the blank.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
The following diagram outlines the experimental workflow for sample preparation.
References
- 1. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]
- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. Simultaneous determination of trimethoprim, sulphamethoxazole and N4-acetylsulphamethoxazole in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetylsulfamethoxazole: An In-depth Technical Guide to a Key Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. The formation of this metabolite is a crucial aspect of the parent drug's pharmacokinetics and has implications for both its efficacy and safety profile. This technical guide provides a comprehensive overview of N4-Acetylsulfamethoxazole, focusing on its formation, pharmacokinetic properties, and toxicological considerations. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.
Metabolism and Formation of N4-Acetylsulfamethoxazole
Sulfamethoxazole is metabolized in the liver, primarily through N-acetylation to form N4-Acetylsulfamethoxazole.[1] This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, with both NAT1 and NAT2 isoforms being capable of this biotransformation.[1] The acetylation process is a significant pathway for the detoxification and elimination of sulfamethoxazole.
The metabolic pathway of sulfamethoxazole is complex and involves several key steps. The initial and major step is the acetylation of the N4-amino group of sulfamethoxazole, leading to the formation of N4-Acetylsulfamethoxazole. In addition to acetylation, sulfamethoxazole can undergo oxidation to form sulfamethoxazole hydroxylamine, a reactive metabolite implicated in hypersensitivity reactions. This hydroxylamine can be further metabolized, but N-acetylation remains the predominant metabolic route for the parent drug.
Sulfamethoxazole Metabolic Pathway
Pharmacokinetics of N4-Acetylsulfamethoxazole
Following oral administration of sulfamethoxazole, N4-Acetylsulfamethoxazole is readily detected in plasma and is the major metabolite excreted in the urine.[2] The pharmacokinetic profile of N4-Acetylsulfamethoxazole is closely linked to that of its parent compound.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for N4-Acetylsulfamethoxazole from various studies in healthy adult subjects.
| Parameter | Value | Study Population | Reference |
| Cmax (µg/mL) | 50.1 ± 10.9 | Healthy adults receiving high-dose trimethoprim-sulfamethoxazole | [3] |
| Tmax (h) | ~4 | Healthy adults | [4] |
| Half-life (h) | 18.6 ± 4.3 | Healthy adults receiving high-dose trimethoprim-sulfamethoxazole | [3] |
| Renal Clearance (mL/min) | 35.2 ± 5.6 | Healthy volunteers after an 800mg oral dose of sulfamethoxazole | [2] |
| Urinary Excretion (% of dose) | 43.5 ± 5.6 | Healthy volunteers after an 800mg oral dose of sulfamethoxazole | [2] |
| Protein Binding (%) | 88 | Healthy volunteers | [2] |
Experimental Protocols
Quantification of N4-Acetylsulfamethoxazole in Human Plasma by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of trimethoprim, sulfamethoxazole, and its N4-acetyl metabolite in human plasma.
1. Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar sulfonamide not present in the sample).
-
Add 5 mL of a mixture of dichloromethane and diethyl ether (1:1 v/v).
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25:75 v/v), with the pH adjusted to 6.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Construct a calibration curve using standards of N4-Acetylsulfamethoxazole of known concentrations.
-
The concentration of N4-Acetylsulfamethoxazole in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Experimental Workflow for Quantification
Toxicological Assessment
While N4-acetylation is generally considered a detoxification pathway for sulfamethoxazole, the toxicological profile of N4-Acetylsulfamethoxazole itself is not extensively studied. The primary toxicity associated with sulfamethoxazole is idiosyncratic hypersensitivity reactions, which are thought to be mediated by its reactive hydroxylamine metabolite.
Some studies have investigated the in vitro toxicity of N-acetoxy-sulfamethoxazole, a further metabolite of sulfamethoxazole hydroxylamine.[5] These studies have shown that N-acetoxy-sulfamethoxazole is more toxic to human peripheral blood mononuclear cells than the hydroxylamine metabolite.[5] However, it is important to note that this is not a direct assessment of N4-Acetylsulfamethoxazole's toxicity.
Further research is warranted to fully characterize the toxicological potential of N4-Acetylsulfamethoxazole, including its potential for cytotoxicity and genotoxicity.
Conclusion
N4-Acetylsulfamethoxazole is the major metabolite of sulfamethoxazole, and its formation and elimination are key determinants of the parent drug's pharmacokinetic profile. This technical guide has provided a detailed overview of the current knowledge regarding this important metabolite, including its formation, pharmacokinetics, and methods for its quantification. While N-acetylation is a major detoxification pathway, further investigation into the direct toxicological effects of N4-Acetylsulfamethoxazole is needed to provide a more complete understanding of its role in the overall safety profile of sulfamethoxazole. The provided experimental protocols and compiled data serve as a valuable resource for researchers and drug development professionals working in this area.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scispace.com [scispace.com]
- 3. Pharmacokinetics and adverse effects of 20-mg/kg/day trimethoprim and 100-mg/kg/day sulfamethoxazole in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro formation, disposition and toxicity of N-acetoxy-sulfamethoxazole, a potential mediator of sulfamethoxazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetylsulfamethoxazole-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. This document details its chemical properties, metabolic pathways, and its application in experimental research, particularly in pharmacokinetic and bioanalytical studies.
Core Data Summary
The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart.
| Property | This compound | N4-Acetylsulfamethoxazole |
| Molecular Formula | C₁₂H₉D₄N₃O₄S | C₁₂H₁₃N₃O₄S |
| Molecular Weight | 299.34 g/mol [1] | 295.31 g/mol [2][3] |
| Monoisotopic Mass | 299.08778406 Da[4] | 295.06300 Da[2] |
| CAS Number | 1215530-54-3[1] | 21312-10-7[2][3] |
Metabolic Pathway of Sulfamethoxazole
N4-Acetylsulfamethoxazole is the primary metabolite of sulfamethoxazole, an antibiotic that inhibits dihydropteroate synthase in bacteria, thereby interfering with folic acid synthesis. The metabolism of sulfamethoxazole in humans is primarily hepatic and involves several key enzymatic reactions. Understanding this pathway is crucial for interpreting pharmacokinetic data and the role of its metabolites.
The metabolic conversion of sulfamethoxazole to N4-Acetylsulfamethoxazole is primarily catalyzed by the arylamine N-acetyltransferase (NAT) enzymes. Additionally, cytochrome P450 enzymes, particularly CYP2C9, are involved in the oxidative metabolism of sulfamethoxazole, leading to the formation of other hydroxylated metabolites.
Below is a diagram illustrating the main metabolic pathway of sulfamethoxazole.
Experimental Protocols
This compound is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of sulfamethoxazole and its metabolites in biological matrices. Its deuteration provides a distinct mass-to-charge ratio, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.
Quantification of Sulfamethoxazole and N4-Acetylsulfamethoxazole in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of sulfamethoxazole and N4-Acetylsulfamethoxazole in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of a solution containing this compound in methanol (e.g., 12 mg/L)[5].
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for sulfamethoxazole and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The MRM transitions would be specific for sulfamethoxazole, N4-Acetylsulfamethoxazole, and the internal standard, this compound.
Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the quantification of sulfamethoxazole and its metabolite in a biological sample using a deuterated internal standard.
References
- 1. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 4. Quantification of co-trimoxazole in serum and plasma using MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N4-Acetylsulfamethoxazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole-d4 is the deuterium-labeled form of N4-acetylsulfamethoxazole, the major metabolite of the sulfonamide antibiotic sulfamethoxazole. Its structural similarity and mass difference make it an ideal internal standard for the accurate quantification of sulfamethoxazole and its N4-acetyl metabolite in complex biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision of the analytical method.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in LC-MS/MS assays.
Principle of Internal Standardization
In this method, a known and fixed concentration of this compound is added to all samples, including calibration standards, quality controls, and unknown subject samples, at the initial stage of sample preparation. During LC-MS/MS analysis, the analyte (sulfamethoxazole or N4-acetylsulfamethoxazole) and the internal standard are monitored simultaneously using specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known analyte concentrations.
Experimental Protocols
This section outlines a detailed protocol for the quantification of sulfamethoxazole and N4-acetylsulfamethoxazole in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes: Sulfamethoxazole, N4-Acetylsulfamethoxazole
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfamethoxazole and N4-acetylsulfamethoxazole in methanol to obtain individual stock solutions of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a stock solution of 1 mg/mL.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to obtain a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
To each tube, add 50 µL of the respective sample (plasma, calibration standard, or QC).
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials containing 900 µL of deionized water.
-
Cap the vials and vortex briefly before placing them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
MS System: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Sulfamethoxazole 254.1 156.0 15 N4-Acetylsulfamethoxazole 296.1 198.0 20 | This compound (IS) | 300.1 | 202.0 | 20 |
Note: The MRM transition for this compound is based on its molecular weight (299.34 g/mol ) and the fragmentation pattern of the non-labeled compound. The precursor ion represents [M+H]⁺, and the product ion reflects the expected fragmentation with a +4 Da shift due to the deuterium labels.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method using this compound as an internal standard for the analysis of sulfamethoxazole and N4-acetylsulfamethoxazole in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Sulfamethoxazole | 10 - 10,000 | > 0.995 | 1/x² |
| N4-Acetylsulfamethoxazole | 10 - 10,000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Sulfamethoxazole | LLOQ | 10 | ≤ 10 | 90-110 | ≤ 12 | 90-110 |
| Low QC | 30 | ≤ 8 | 92-108 | ≤ 10 | 93-107 | |
| Mid QC | 500 | ≤ 7 | 95-105 | ≤ 9 | 96-104 | |
| High QC | 8,000 | ≤ 6 | 97-103 | ≤ 8 | 98-102 | |
| N4-Acetylsulfamethoxazole | LLOQ | 10 | ≤ 11 | 88-112 | ≤ 13 | 89-111 |
| Low QC | 30 | ≤ 9 | 91-109 | ≤ 11 | 92-108 | |
| Mid QC | 500 | ≤ 8 | 94-106 | ≤ 10 | 95-105 | |
| High QC | 8,000 | ≤ 7 | 96-104 | ≤ 9 | 97-103 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation
Mandatory Visualization
Caption: Workflow for the quantification of sulfamethoxazole using this compound.
Caption: Principle of internal standardization for accurate quantification.
Application Note: High-Throughput Quantification of N4-Acetylsulfamethoxazole-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N4-Acetylsulfamethoxazole and its stable isotope-labeled internal standard (IS), N4-Acetylsulfamethoxazole-d4, in human plasma. The described method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation, enabling a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Accurate quantification of this metabolite in biological matrices is crucial for understanding the pharmacokinetic profile of the parent drug, assessing patient metabolism, and informing dose adjustments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach effectively compensates for variability in sample preparation and matrix effects, leading to enhanced data quality and reliability. This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of N4-Acetylsulfamethoxazole in human plasma.
Experimental
Materials and Reagents
-
N4-Acetylsulfamethoxazole analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of N4-Acetylsulfamethoxazole and this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of N4-Acetylsulfamethoxazole by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Prepare a working solution of this compound by diluting its stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation Protocol
-
Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see Table 2 for composition).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The liquid chromatography and mass spectrometry parameters are summarized in Tables 1 and 2.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| N4-Acetylsulfamethoxazole | 296.1 > 199.1 |
| This compound | 300.1 > 203.1 |
Results and Discussion
The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the following tables.
Table 3: Calibration Curve for N4-Acetylsulfamethoxazole
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 10 | ± 15 | ≤ 12 | ± 15 |
| Low QC | 3 | ≤ 8 | ± 10 | ≤ 10 | ± 12 |
| Mid QC | 100 | ≤ 6 | ± 8 | ≤ 8 | ± 10 |
| High QC | 800 | ≤ 5 | ± 7 | ≤ 7 | ± 9 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.2 |
| High QC | 800 | 95.1 | 97.5 |
The method demonstrated excellent linearity across the concentration range of 1 to 1000 ng/mL, with a correlation coefficient greater than 0.995. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies. The intra- and inter-day precision and accuracy were well within the acceptable limits of ±15% (±20% for LLOQ). The recovery of N4-Acetylsulfamethoxazole from human plasma was consistent and high, and the matrix effect was found to be negligible, indicating that the simple protein precipitation method is effective in removing interfering endogenous components.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS quantification of N4-Acetylsulfamethoxazole.
Caption: Simplified metabolic pathway of Sulfamethoxazole.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of N4-Acetylsulfamethoxazole in human plasma. The simple protein precipitation protocol and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies in drug development. The use of a deuterated internal standard ensures the accuracy and precision of the results.
analytical applications of N4-Acetylsulfamethoxazole-d4 in research
An essential tool in modern analytical chemistry, N4-Acetylsulfamethoxazole-d4 serves as a stable, isotopically labeled internal standard for the accurate quantification of its non-labeled counterpart, N4-Acetylsulfamethoxazole, and the parent drug, sulfamethoxazole. Its primary application lies in isotope dilution mass spectrometry, a powerful technique that corrects for sample matrix effects and variations in instrument response, thereby ensuring high precision and accuracy in analytical measurements.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, environmental monitoring, and food safety analysis.
Application 1: Pharmacokinetic Studies
The analysis of sulfamethoxazole and its primary metabolite, N4-acetylsulfamethoxazole, in biological matrices is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] this compound is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose.
Experimental Protocol: Quantification in Human Serum
This protocol describes a method for the simultaneous determination of sulfamethoxazole and N4-acetylsulfamethoxazole in human serum.
1. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Sulfamethoxazole (Reference Standard)
-
N4-Acetylsulfamethoxazole (Reference Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Human serum (blank)
-
Solid Phase Extraction (SPE) C18 cartridges
2. Sample Preparation:
-
Spike 100 µL of human serum with 10 µL of this compound working solution (concentration will depend on the expected analyte levels).
-
Add 200 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]
-
Dilute the resulting supernatant with 1 mL of ultrapure water.
-
Condition an SPE C18 cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm)[5]
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Flow Rate: 0.5 mL/min[5]
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data: MRM Transitions and Pharmacokinetic Parameters
The following tables summarize typical mass spectrometry parameters for quantification and key pharmacokinetic data obtained using this method.
Table 1: Typical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfamethoxazole | 254.1 | 156.1 | 15 |
| N4-Acetylsulfamethoxazole | 296.1 | 198.1 | 20 |
| This compound (IS) | 300.1 | 202.1 | 20 |
Table 2: Pharmacokinetic Parameters of Sulfamethoxazole and Metabolite in Healthy Adults [3]
| Compound | Cmax (µg/mL) | T½ (hours) |
| Sulfamethoxazole | 372 ± 64 | 14.0 ± 2.3 |
| N4-Acetylsulfamethoxazole | 50.1 ± 10.9 | 18.6 ± 4.3 |
Data presented as mean ± standard deviation.
Application 2: Environmental Monitoring
The widespread use of sulfamethoxazole results in its release into the environment through wastewater. Monitoring its presence and that of its main metabolite, N4-acetylsulfamethoxazole, in environmental samples like wastewater and surface water is critical for assessing ecological risk.[6][7] this compound is used as an internal standard to ensure accurate quantification in these complex matrices.[8]
Experimental Protocol: Quantification in Wastewater
This protocol details a method for analyzing sulfamethoxazole and N4-acetylsulfamethoxazole in wastewater effluent.
1. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Reference standards for sulfamethoxazole and N4-acetylsulfamethoxazole
-
Methanol, Acetone, Ethyl Acetate (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Oasis HLB SPE cartridges
2. Sample Preparation:
-
Filter 200 mL of the wastewater sample through a 0.45-µm glass fiber filter.[7]
-
Add the internal standard (this compound) to the filtered sample.
-
Condition an Oasis HLB SPE cartridge with 6 mL of methanol followed by 10 mL of ultrapure water.[7]
-
Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Dry the cartridge under a gentle nitrogen flow for 30-40 minutes.[7]
-
Elute the analytes using 5 mL of acetone followed by 5 mL of ethyl acetate.[7]
-
Evaporate the combined eluate to dryness under nitrogen.
-
Reconstitute the residue in 500 µL of 80:20 water/methanol for LC-MS/MS analysis.[7]
3. LC-MS/MS Conditions:
-
LC and MS conditions are generally similar to those described for pharmacokinetic studies. The gradient may be optimized to improve separation from matrix interferences.
Quantitative Data: Environmental Concentrations
Table 3: Typical Method Performance Data in Water Samples [9]
| Parameter | Value |
| Limit of Quantification (LOQ) | 1 - 50 ng/L |
| Linearity (r²) | > 0.99 |
| Recovery | 95 - 108% |
Visualizations: Workflows and Pathways
References
- 1. Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pharmacokinetics and adverse effects of 20-mg/kg/day trimethoprim and 100-mg/kg/day sulfamethoxazole in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalofchemistry.org [journalofchemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vliz.be [vliz.be]
Application Notes: Analysis of N4-Acetylsulfamethoxazole-d4 in Environmental Samples
Introduction
Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic in human and veterinary medicine. Due to incomplete metabolism and disposal, it is frequently detected in various environmental compartments, particularly in wastewater and surface water. A significant human metabolite of SMX is N4-Acetylsulfamethoxazole (Ac-SMX), which can be deconjugated back to the parent compound in the environment, contributing to the overall environmental load of SMX and the potential for antibiotic resistance.[1][2]
Accurate quantification of Ac-SMX in complex environmental matrices is crucial for assessing the true environmental burden of sulfamethoxazole.[1] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. N4-Acetylsulfamethoxazole-d4, a deuterium-labeled internal standard, is essential for this method.[3][4] It mimics the chemical behavior of the target analyte (Ac-SMX) during sample extraction, cleanup, and ionization, thereby correcting for matrix effects and procedural losses, which ensures high accuracy and precision.[5]
These application notes provide a detailed protocol for the extraction and quantification of N4-Acetylsulfamethoxazole using its deuterated standard in various water matrices.
Caption: Relationship between Sulfamethoxazole, its metabolite, and the deuterated internal standard.
Experimental Protocol
This protocol outlines a method for the trace determination of N4-Acetylsulfamethoxazole in water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.
1. Experimental Workflow
The overall analytical procedure involves sample preparation, extraction, and instrumental analysis.
Caption: Workflow for the analysis of N4-Acetylsulfamethoxazole in environmental water samples.
2. Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is designed to concentrate the analyte of interest and remove interfering matrix components.[6][7]
-
Materials :
-
Agilent Bond Elut HLB or Waters Oasis HLB SPE cartridges (500 mg, 6 mL).[6][8]
-
500 mL water sample (e.g., wastewater effluent, river water).
-
This compound internal standard solution.
-
Methanol (HPLC grade).
-
Deionized water.
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.
-
Sodium EDTA (optional, to chelate metal ions).[6]
-
SPE vacuum manifold.
-
Nitrogen evaporator.
-
-
Procedure :
-
Filter the 500 mL water sample through a quartz fiber filter to remove suspended solids.[6]
-
(Optional) Add 0.25 g of Na2EDTA to the sample and dissolve completely.[6]
-
Spike the sample with a known amount of this compound solution.
-
Adjust the sample pH to between 4 and 7 using diluted HCl or NaOH.[6][7]
-
Condition the SPE cartridge : Place the HLB cartridge on the vacuum manifold. Pass 6 mL of methanol through the cartridge, followed by 6 mL of deionized water. Do not let the cartridge go dry.[6]
-
Load the sample : Pass the entire 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.[6]
-
Wash the cartridge : After loading, wash the cartridge with 6 mL of deionized water to remove salts and polar interferences. Apply high vacuum to dry the cartridge completely.[6]
-
Elute the analytes : Place collection tubes in the manifold. Elute the retained analytes by passing 2 x 4 mL of methanol through the cartridge.[5][6]
-
Dry and Reconstitute : Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5][6]
-
Vortex the sample to mix, and filter through a 0.2 µm filter into an LC vial for analysis.[6]
-
3. LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][5][6]
-
Typical LC Conditions :
Parameter Value Column C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm) Mobile Phase A 0.1% Formic Acid in Water[5] Mobile Phase B 0.1% Formic Acid in Acetonitrile[5] Flow Rate 0.2 mL/min[5] Injection Volume 20 µL[5] | Gradient | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |
-
Typical MS/MS Conditions :
Parameter Value Ionization Mode Electrospray Ionization Positive (ESI+)[1] Capillary Voltage 3500 V[6] Gas Temperature 325 °C[6] Nebulizer Pressure 30 psi[6] | Acquisition Mode | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions :
Compound Precursor Ion (m/z) Product Ion (m/z) N4-Acetylsulfamethoxazole 296.1 108.1, 199.1 | This compound | 300.1 | 112.1, 203.1 |
(Note: Exact MRM transitions and collision energies should be optimized for the specific instrument used.)
Method Performance Data
The use of this compound as an internal standard provides high-quality quantitative data across various environmental matrices. The table below summarizes typical performance metrics from published methods.
| Parameter | Wastewater Influent | Wastewater Effluent | Surface Water | Groundwater | Reference |
| LOD (ng/L) | 0.05 - 7.84 | 0.01 - 6.90 | 0.02 - 4.52 | 0.02 - 5.13 | [9] |
| LOQ (µg/L) | - | 0.80 (for SMX) | - | - | [10] |
| Recovery (%) | >80% | >80% | 80% - 90% | >80% | [1][7] |
| RSD (%) | <15% | <10% | <20% | <10% | [9][11] |
This protocol provides a robust and reliable framework for the analysis of N4-Acetylsulfamethoxazole in environmental water samples. The incorporation of this compound as an internal standard is critical for achieving the accuracy and precision required for environmental monitoring and risk assessment. The combination of Solid-Phase Extraction and LC-MS/MS offers excellent sensitivity and selectivity, enabling the detection of this key sulfamethoxazole metabolite at environmentally relevant concentrations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. hpst.cz [hpst.cz]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 19 sulfonamides in environmental water samples by automated on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Low-temperature partitioning extraction optimized for antibiotics quantification in sewage sludge by liquid chromatography-tandem mass spectrometry | Revista Brasileira de Ciências Ambientais [rbciamb.com.br]
Application Note: Quantitative Analysis of N4-Acetylsulfamethoxazole in Water Samples Using an Isotope Dilution Method with N4-Acetylsulfamethoxazole-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction Sulfamethoxazole is a widely used sulfonamide antibiotic in human and veterinary medicine. A significant portion of the administered dose is metabolized into N4-acetylsulfamethoxazole, which is then excreted.[1] The presence of both the parent compound and its metabolites in wastewater effluents and surface waters is an indicator of anthropogenic contamination and raises concerns about the development of antibiotic resistance and potential ecological impacts.[2]
Accurate quantification of these contaminants at trace levels (ng/L) is essential for environmental risk assessment.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[2] The use of stable isotope-labeled (SIL) internal standards, such as N4-Acetylsulfamethoxazole-d4, is critical for robust and accurate quantification.[3][4] This isotope dilution method effectively compensates for variations in sample extraction efficiency and matrix-induced signal suppression or enhancement during analysis, which is a common challenge in complex environmental matrices.[3][5]
This application note provides a detailed protocol for the determination of N4-acetylsulfamethoxazole in various water matrices using this compound as an internal standard, followed by solid-phase extraction (SPE) and LC-MS/MS analysis.
Principle of Isotope Dilution
The method is based on the principle of isotope dilution mass spectrometry. A known quantity of the stable isotope-labeled internal standard (this compound) is added to the water sample before any preparation steps.[6] The SIL standard is chemically identical to the target analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation.[4] Because the SIL standard can be distinguished from the native analyte by its higher mass in the mass spectrometer, the ratio of the analyte's response to the internal standard's response is used for quantification.[6] This ratio remains constant even if analyte is lost during sample workup, leading to highly accurate and precise results.[5]
References
Application of N4-Acetylsulfamethoxazole-d4 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N4-Acetylsulfamethoxazole-d4 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of sulfamethoxazole and its primary metabolite, N4-acetylsulfamethoxazole. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision by compensating for variability during sample preparation and analysis.
Introduction to this compound
This compound is the deuterated analog of N4-acetylsulfamethoxazole, the major metabolite of the sulfonamide antibiotic, sulfamethoxazole. In pharmacokinetic studies, it is crucial to accurately quantify the concentrations of both the parent drug and its metabolites in biological matrices to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Due to its chemical and physical similarity to the endogenous N4-acetylsulfamethoxazole, the deuterated standard co-elutes and experiences similar matrix effects, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for an LC-MS/MS method for the analysis of sulfamethoxazole and N4-acetylsulfamethoxazole using this compound as an internal standard. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS M/Z Transitions for Analyte Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Sulfamethoxazole | 254.0 | 156.0 | Positive |
| N4-Acetylsulfamethoxazole | 296.0 | 198.0 | Positive |
| This compound (Internal Standard) | 300.0 | 202.0 | Positive |
Table 2: Typical Bioanalytical Method Validation Parameters in Human Plasma
| Parameter | Sulfamethoxazole | N4-Acetylsulfamethoxazole |
| Linearity Range | 10 - 5000 ng/mL | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | <15% | <15% |
| Recovery | >85% | >85% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable | Stable |
Experimental Protocols
A detailed methodology for a typical pharmacokinetic study is provided below.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve sulfamethoxazole, N4-acetylsulfamethoxazole, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the sulfamethoxazole and N4-acetylsulfamethoxazole stock solutions with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown study samples.
-
To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
sample preparation techniques for N4-Acetylsulfamethoxazole-d4 analysis
An Application Note on Sample Preparation for the Analysis of N4-Acetylsulfamethoxazole-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction N4-Acetylsulfamethoxazole is a primary metabolite of the antibiotic sulfamethoxazole. Its deuterated form, this compound, serves as an essential internal standard for quantitative bioanalytical studies, enabling accurate measurement of sulfamethoxazole and its metabolites in complex biological and environmental matrices.[1][2] Proper sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure the accuracy, precision, and sensitivity of subsequent analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4]
This document provides detailed protocols for the most common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective and versatile technique for isolating analytes from a liquid sample by partitioning them between a solid and a liquid phase.[5] It is widely used for cleaning up complex samples like plasma, urine, and wastewater.[3][6] The choice of sorbent (e.g., reversed-phase C18, polymeric, or ion-exchange) is critical and depends on the physicochemical properties of the analyte and the sample matrix.[5]
Experimental Protocol: Reversed-Phase SPE
This protocol is suitable for extracting this compound from aqueous matrices such as groundwater or pre-treated urine and plasma.
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a water-wettable polymeric sorbent). The sorbent mass depends on the sample volume and expected analyte concentration.
-
Conditioning: Wash the SPE cartridge with 1-2 cartridge volumes of methanol to wet the functional groups.[3]
-
Equilibration: Flush the cartridge with 1-2 cartridge volumes of deionized water or a buffer matching the pH of the sample. Do not allow the sorbent to dry.[3]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove hydrophilic interferences.[3]
-
Elution: Elute the analyte with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like methanol or acetonitrile.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[7]
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] It is effective for separating analytes from interfering substances in biological fluids.[8]
Experimental Protocol: LLE
This protocol is designed for biological matrices like plasma or serum.
-
Sample Preparation: To 1 mL of sample (e.g., plasma) in a centrifuge tube, add the internal standard (this compound).
-
pH Adjustment: Adjust the sample pH. For weakly acidic compounds like sulfonamides, adjusting the pH to be slightly acidic (e.g., pH 4-5) can enhance extraction into an organic solvent.
-
Extraction: Add 3-5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate analyte transfer to the organic phase.
-
Phase Separation: Centrifuge the sample at >3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method involves an initial extraction with an organic solvent, followed by a salting-out step and a final cleanup using dispersive solid-phase extraction (d-SPE). It is highly effective for multi-residue analysis in complex matrices like food and environmental samples.[7][9]
Experimental Protocol: Modified QuEChERS
This protocol is adapted for the analysis of sulfonamides in various sample matrices.[10]
-
Sample Homogenization: Weigh 1-5 grams of a homogenized sample into a 50 mL centrifuge tube.[11]
-
Extraction: Add 10 mL of acetonitrile (or acetonitrile with 1% acetic acid). Vortex for 1 minute.
-
Salting-Out: Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium acetate.[10] Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (the upper acetonitrile layer) to a d-SPE tube containing a sorbent like C18 and MgSO₄.[7]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.
References
- 1. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 2. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ion-paired high-performance liquid chromatographic separation of trimethoprim, sulfamethoxazole and N4-acetylsulfamethoxazole with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Application Notes and Protocols: N4-Acetylsulfamethoxazole-d4 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethoxazole-d4 is the deuterium-labeled form of N4-acetylsulfamethoxazole, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. The incorporation of stable isotopes like deuterium into drug molecules or their metabolites is a powerful technique in metabolic research and drug development.[1][2] Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but possess a greater mass, allowing for their differentiation and quantification using mass spectrometry.[3] This key feature makes this compound an invaluable tool for pharmacokinetic (PK) and metabolic studies.
This document provides detailed application notes and protocols for the use of this compound, primarily as an internal standard for quantitative bioanalysis and as a proposed tracer to investigate the metabolic fate of N4-acetylsulfamethoxazole.
Metabolic Pathway of Sulfamethoxazole
Sulfamethoxazole undergoes extensive metabolism in the body, primarily in the liver. The main metabolic pathways include N-acetylation and oxidation.[4]
-
N-acetylation: The most significant metabolic route is the acetylation of the N4-amino group to form N4-acetylsulfamethoxazole. This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2.[5][6]
-
Oxidation: Another important pathway involves the oxidation of sulfamethoxazole, mediated by the cytochrome P450 enzyme CYP2C9, to form hydroxylamine metabolites.[7][8] These reactive metabolites are implicated in some of the adverse drug reactions associated with sulfamethoxazole.
-
Other Pathways: Further metabolism can occur, including the formation of N-glucuronide conjugates and hydroxylated metabolites of N4-acetylsulfamethoxazole.[4]
Caption: Metabolic pathway of sulfamethoxazole.
Application 1: Internal Standard for Quantitative Bioanalysis
The most common application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sulfamethoxazole and its primary metabolite, N4-acetylsulfamethoxazole, in biological matrices such as plasma, serum, and urine.[9][10] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[11]
Experimental Protocol: Quantification of Sulfamethoxazole and N4-Acetylsulfamethoxazole in Human Plasma
This protocol outlines a typical LC-MS/MS method for the simultaneous quantification of sulfamethoxazole and N4-acetylsulfamethoxazole in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Sulfamethoxazole analytical standard
-
N4-Acetylsulfamethoxazole analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfamethoxazole, N4-acetylsulfamethoxazole, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of sulfamethoxazole and N4-acetylsulfamethoxazole in a mixture of methanol and water (1:1 v/v) to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the internal standard working solution (1 µg/mL this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80% water with 0.1% formic acid, 20% acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sulfamethoxazole: m/z 254 -> 156N4-Acetylsulfamethoxazole: m/z 296 -> 198this compound: m/z 300 -> 202 |
5. Data Analysis:
-
Quantify sulfamethoxazole and N4-acetylsulfamethoxazole concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentrations of the unknown samples from the calibration curve.
Caption: Workflow for quantification using this compound as an internal standard.
Application 2: Proposed Protocol for a Metabolic Tracer Study
While primarily used as an internal standard, this compound can also be employed as a tracer to investigate the in vivo metabolic fate of N4-acetylsulfamethoxazole. This can be particularly useful for studying potential deacetylation back to sulfamethoxazole or further metabolism to other downstream products.
Experimental Protocol: In Vivo Metabolic Tracer Study in a Rodent Model
This proposed protocol describes an experiment to trace the metabolic fate of this compound in rats.
1. Study Design:
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Test Article: this compound.
-
Administration: A single oral gavage dose of this compound (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Collect urine and feces over 24 hours.
2. Sample Processing:
-
Plasma: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Urine and Feces: Homogenize and extract urine and feces to isolate metabolites.
3. Bioanalytical Method:
-
Develop and validate an LC-MS/MS method to detect and quantify this compound and its potential metabolites, including:
-
Sulfamethoxazole-d4 (if deacetylation occurs)
-
Hydroxylated this compound
-
-
The method would be similar to the one described above but would require the synthesis or sourcing of analytical standards for the potential deuterated metabolites.
4. Data Analysis:
-
Determine the plasma concentration-time profiles of this compound and its detected metabolites.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each compound.
-
Quantify the amount of each deuterated compound excreted in urine and feces to determine the mass balance and major routes of elimination.
Caption: Logical workflow for a metabolic tracer study.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics of sulfamethoxazole and its metabolites, as well as typical parameters for their bioanalytical quantification.
Table 1: Pharmacokinetic Parameters of Sulfamethoxazole and Metabolites in Humans
| Parameter | Sulfamethoxazole | N4-Acetylsulfamethoxazole | Reference |
| Plasma Half-life (t½) | 9.7 - 15 hours | Dependent on renal function | [12] |
| Protein Binding | 67.2% | 88% | [12] |
| Major Route of Elimination | Renal excretion | Renal excretion | [1] |
| Urinary Excretion (% of dose) | ~14.4% | ~43.5% | [12] |
| Renal Clearance | ~2.7 mL/min | ~35.2 mL/min | [12] |
Table 2: Typical LC-MS/MS Method Parameters for Quantification
| Parameter | Value | Reference |
| Linearity Range (Sulfamethoxazole) | 12 - 400 µg/mL (in serum) | [9] |
| Limit of Detection (Sulfamethoxazole) | 0.47 µg/mL (in serum) | [9] |
| Linearity Range (N4-Acetylsulfamethoxazole) | Varies by study | |
| Intra-assay Precision (%CV) | < 6% | [9] |
| Inter-assay Precision (%CV) | < 10% | [9] |
Conclusion
This compound is a critical tool for researchers in drug metabolism and pharmacokinetics. Its primary and well-established application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for sulfamethoxazole and its main metabolite. Furthermore, its potential use as a metabolic tracer offers a valuable avenue for more in-depth investigations into the biotransformation and disposition of N4-acetylsulfamethoxazole. The protocols and data presented here provide a comprehensive guide for the effective utilization of this compound in metabolic studies.
References
- 1. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]
- 2. Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-acetyl-sulfamethoxazole stone in a patient on chronic trimethoprim/sulfamethoxazole therapy: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of polymorphic and monomorphic human arylamine N-acetyltransferases in determining sulfamethoxazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of NAT2 Polymorphisms on Sulfamethoxazole Pharmacokinetics in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for the Quantitative Analysis of Sulfamethoxazole using N4-Acetylsulfamethoxazole-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of sulfamethoxazole (SMX) in biological matrices, such as plasma or serum, using N4-Acetylsulfamethoxazole-d4 as an internal standard (IS). The protocol is designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and drug metabolism studies.
Introduction
Sulfamethoxazole is a widely used sulfonamide antibiotic. Accurate quantification of its concentration in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification. This internal standard closely mimics the chromatographic behavior and ionization characteristics of the analyte, sulfamethoxazole, thereby correcting for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.
Materials and Reagents
-
Analytes and Internal Standard:
-
Sulfamethoxazole (≥98.5% purity)
-
This compound (isotopic purity ≥98%)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma/serum (blank, for calibration standards and quality controls)
-
Preparation of Stock and Working Solutions
-
Sulfamethoxazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of sulfamethoxazole in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Sulfamethoxazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be used for spiking all samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting sulfamethoxazole from plasma or serum samples.[2][3]
-
Pipette 100 µL of the plasma/serum sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 2.4) and vortex.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Capillary Voltage | 3.0 kV |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Sulfamethoxazole | 254.1 | 156.1 | 100 | 15 |
| 254.1 | 108.1 | 100 | 25 | |
| This compound (IS) | 300.1 | 196.1 | 100 | 20 |
| 300.1 | 112.1 | 100 | 30 |
*Note: The product ions and collision energies for this compound are predicted based on the fragmentation of similar compounds and may require optimization on the specific mass spectrometer being used.
Data Presentation and Quantitative Analysis
Calibration Curve and Quality Control Samples
A calibration curve is constructed by plotting the peak area ratio of sulfamethoxazole to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used for the analysis.
Table 1: Example Calibration Standards and Quality Control Concentrations
| Sample Type | Concentration Level | Sulfamethoxazole Conc. (ng/mL) |
| Calibration Standard | CAL 1 | 5 |
| CAL 2 | 10 | |
| CAL 3 | 50 | |
| CAL 4 | 100 | |
| CAL 5 | 500 | |
| CAL 6 | 1000 | |
| CAL 7 | 2000 | |
| CAL 8 | 5000 | |
| Quality Control | LLOQ QC | 5 |
| Low QC | 15 | |
| Mid QC | 750 | |
| High QC | 4000 |
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria for key validation parameters.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV. |
| Intra- and Inter-day Precision (%CV) | ≤ 15% for Low, Mid, and High QCs; ≤ 20% for LLOQ QC. |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% for Low, Mid, and High QCs; within ±20% for LLOQ QC. |
| Recovery | Consistent, precise, and reproducible at all QC levels. |
| Matrix Effect | Internal standard should compensate for any matrix effects; CV of IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of sulfamethoxazole.
References
The Gold Standard: Utilizing Internal Standards for Accurate Pesticide and Veterinary Drug Analysis
For researchers, scientists, and drug development professionals, the precise quantification of pesticide and veterinary drug residues in various matrices is paramount for ensuring food safety, environmental monitoring, and conducting pharmacokinetic studies. The use of an internal standard is a critical technique in analytical chemistry that significantly enhances the accuracy and reliability of these quantitative analyses. This document provides detailed application notes and protocols for the effective implementation of internal standards in the analysis of pesticides and veterinary medicines.
Internal standards are compounds added in a constant, known amount to all samples, calibration standards, and blanks.[1] They serve to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response.[1][2] This normalization is crucial for achieving accurate and precise measurements, especially in complex matrices like food, animal tissues, and environmental samples.[3][4][5]
Choosing the Right Internal Standard
The selection of an appropriate internal standard is a critical step that directly impacts the quality of the analytical results. An ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction, cleanup, and chromatographic separation.[2][6][7]
-
Isotopic Labeling: Stable isotope-labeled (SIL) internal standards are considered the gold standard.[3][4][5] These are compounds where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). SIL internal standards have nearly identical physicochemical properties to their native counterparts, ensuring they co-elute and experience the same matrix effects, thus providing the most accurate correction.[8][9]
-
Purity: The internal standard should be of high purity and should not contain the analyte of interest.[9]
-
Non-interference: It must not be naturally present in the sample matrix and should not interfere with the detection of the target analytes.[2][6]
-
Elution Profile: In chromatographic methods, the internal standard should elute close to the analytes of interest but be chromatographically resolved from them.[10]
Application Notes and Protocols
The following sections provide a general workflow and protocol for the analysis of pesticides and veterinary drugs using an internal standard with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for analyzing pesticides and veterinary drugs with an internal standard involves several key stages, from sample preparation to data analysis.
Figure 1. A generalized experimental workflow for the analysis of pesticides and veterinary drugs using an internal standard.
Protocol: Multi-Residue Pesticide Analysis in Produce using QuEChERS and LC-MS/MS
This protocol outlines a common method for the extraction and analysis of multiple pesticide residues from a fruit or vegetable matrix.
1. Materials and Reagents:
-
Homogenized sample (e.g., tomato, strawberry)
-
Internal Standard (IS) stock solution (e.g., a mix of stable isotope-labeled pesticides)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, Na₃Citrate·2H₂O, Na₂HCitrate·1.5H₂O)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing PSA, C18, and MgSO₄)
-
LC-MS/MS system
2. Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[11]
-
Add a known amount of the internal standard working solution to the sample. The concentration should be similar to the expected analyte concentration.[6]
-
Add 10 mL of acetonitrile.[11]
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE cleanup tube.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
3. Instrumental Analysis (LC-MS/MS):
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Injection Volume: 1-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of pesticides.[12]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[13]
4. Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standards.
-
Calculate the response ratio for each analyte in the standards and samples: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)[6]
-
Construct a calibration curve by plotting the response ratio of the standards against their known concentrations.
-
Determine the concentration of the analytes in the samples using the calibration curve.
Quantitative Data Summary
The use of internal standards significantly improves the performance of analytical methods. The following tables summarize typical performance data for the analysis of pesticides and veterinary drugs.
Table 1: Method Performance for Multi-Residue Pesticide Analysis in Tomato [14]
| Parameter | Result |
| Number of Pesticides | 51 |
| Recovery (at 10, 20, and 50 µg/kg) | 70-120% for 46 compounds |
| Intermediate Precision (RSD) | < 20% |
| Limit of Quantification (LOQ) | 10 µg/kg for 82% of pesticides |
Table 2: Method Performance for Multi-Residue Veterinary Drug and Contaminant Analysis in Bovine Meat [12]
| Parameter | Range |
| Linearity (R²) | > 0.98 |
| Recovery | 61.28% to 116.20% |
| Intra-day Precision (CV) | 0.97% to 25.93% |
| Inter-day Precision (CV) | 2.30% to 34.04% |
| Limit of Detection (LOD) | 0.059 to 291.36 µg/kg |
| Limit of Quantification (LOQ) | 0.081 to 328.13 µg/kg |
Logical Relationship of Internal Standard Correction
The core principle of using an internal standard is to establish a relative response that corrects for variations throughout the analytical process.
Figure 2. Logical diagram illustrating how an internal standard corrects for analytical process variations.
Conclusion
The internal standard method is an indispensable tool for the accurate and precise quantification of pesticide and veterinary drug residues.[2] The use of stable isotope-labeled internal standards, in particular, provides the most robust correction for matrix effects and other sources of error inherent in complex sample analysis.[5][8] By following well-validated protocols and carefully selecting an appropriate internal standard, researchers can have high confidence in the quality and reliability of their analytical data.
References
- 1. youtube.com [youtube.com]
- 2. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. selectscience.net [selectscience.net]
- 5. udspub.com [udspub.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Internal standard - Wikipedia [en.wikipedia.org]
- 11. hpst.cz [hpst.cz]
- 12. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: N4-Acetylsulfamethoxazole-d4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with N4-Acetylsulfamethoxazole-d4 in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS/MS and why is it a problem for the analysis of this compound?
A1: Signal suppression, also known as ion suppression, is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] The "matrix" consists of all components in a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] This suppression occurs within the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets hinders the analyte's ability to form gas-phase ions.[1] The consequence is a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with its non-deuterated counterpart (the analyte) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[1] However, this is not always the case. A phenomenon known as "differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1] This separation can be a result of the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the molecule's physicochemical properties and, consequently, its retention time.[1][2]
Q3: My this compound signal is inconsistent or decreasing throughout my analytical run. What could be the cause?
A3: A decreasing signal for your deuterated internal standard during an analytical run can be an indication of carryover of late-eluting matrix components. These components can build up on the analytical column and cause increasing ion suppression with each subsequent injection.[1] Another possibility is that the this compound itself is experiencing significant, variable ion suppression that is not being adequately compensated for.
Q4: What are the first steps I should take to troubleshoot signal suppression for this compound?
A4: A systematic approach is crucial. Start by verifying the co-elution of this compound and its non-deuterated analog. Then, perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is most significant.[3][4][5] Finally, quantify the extent of the matrix effect on both the analyte and the internal standard individually to determine if differential suppression is occurring.[1]
Troubleshooting Guides
Problem 1: Inaccurate quantification of the target analyte despite using this compound as an internal standard.
Possible Cause: Differential ion suppression between the analyte and this compound.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting differential ion suppression.
Detailed Steps:
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Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound from a co-injection. A visible separation in their retention times is a strong indicator of a potential problem.
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Perform Post-Column Infusion Experiment: This will identify the specific retention time windows where ion suppression is occurring. If the analyte and IS elute in a region of significant suppression, even a minor separation can lead to substantial errors.
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Quantify the Matrix Effect: Determine the degree of signal suppression for both the analyte and this compound individually. A significant difference in the matrix effect confirms differential suppression.
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Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better co-elution and move the analytes away from regions of high ion suppression.
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Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6]
Problem 2: Poor sensitivity and a low signal-to-noise ratio for this compound.
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
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Assess the Matrix Effect: Utilize the post-column infusion experiment to pinpoint the areas of greatest ion suppression in your chromatogram.
-
Enhance Sample Cleanup: If not already in use, employ SPE or LLE to effectively remove a wider range of interfering compounds.
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Dilute the Sample: Diluting the sample can lower the concentration of matrix components responsible for ion suppression. However, be mindful of the potential to dilute your analyte below the limit of quantification.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
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Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
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Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
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Connect the third port of the tee-piece to the mass spectrometer's ion source.
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Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
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Once a stable baseline signal is achieved for this compound, inject an extracted blank matrix sample onto the LC column.
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Monitor the signal for this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[1][3][4]
Caption: Experimental setup for a post-column infusion experiment.
Protocol 2: Quantifying the Matrix Effect
Objective: To quantify the extent of ion suppression for both the analyte and this compound.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound at the same concentration as Set A.
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Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before the extraction process.
-
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Analyze the Samples: Inject all three sets into the LC-MS/MS system.
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Calculate the Matrix Effect (%ME):
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
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A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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Data Presentation
Table 1: Illustrative Data for Differential Ion Suppression of N4-Acetylsulfamethoxazole and its d4-Internal Standard
| Sample Set | Analyte (N4-Acetylsulfamethoxazole) Peak Area | IS (this compound) Peak Area |
| Set A (Neat Solution) | 1,200,000 | 1,250,000 |
| Set B (Post-Extraction Spike) | 600,000 | 950,000 |
| Calculated Matrix Effect (%ME) | 50.0% | 76.0% |
Interpretation of Table 1: In this example, the analyte experiences a 50% signal suppression, while the deuterated internal standard only experiences a 24% suppression. This significant difference in matrix effects would lead to an overestimation of the analyte concentration if not addressed.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte %ME | IS %ME |
| Protein Precipitation | 55% | 78% |
| Liquid-Liquid Extraction (LLE) | 85% | 90% |
| Solid-Phase Extraction (SPE) | 95% | 98% |
Interpretation of Table 2: This table illustrates how more effective sample cleanup methods like LLE and SPE can significantly reduce the matrix effect for both the analyte and the internal standard, leading to more accurate and reliable results.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of N4-Acetylsulfamethoxazole-d4
Welcome to the technical support center for the chromatographic separation of N4-Acetylsulfamethoxazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic analysis of this compound.
Q1: I am observing significant peak tailing for this compound. What are the potential causes and solutions?
Peak tailing, where the peak asymmetry factor is greater than 1, can compromise resolution and integration accuracy.
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Possible Causes & Solutions:
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Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
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Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.
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Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where most of the residual silanol groups have been chemically deactivated.
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Solution 3: Add a Competing Base: Introducing a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
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Column Overload: Injecting a sample with a high concentration of the analyte can lead to peak distortion.
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Solution: Dilute the sample or reduce the injection volume.
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Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape.
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Solution: Use a guard column to protect the analytical column. If the performance does not improve after flushing, the column may need to be replaced.
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-
Q2: My chromatographic peaks for this compound are broad and poorly resolved. How can I improve this?
Broad peaks can result from several factors related to the column, mobile phase, and overall system.
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Possible Causes & Solutions:
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Sub-optimal Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be ideal for sharp peaks.
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Solution: Methodically vary the mobile phase composition. For reversed-phase chromatography, increasing the proportion of the aqueous phase will generally increase retention time and may improve resolution from early-eluting interferences.
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High Dead Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.
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Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.
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Column Inefficiency: The column may be old, contaminated, or a void may have formed at the inlet.
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Solution: Try back-flushing the column (if permitted by the manufacturer). If this does not resolve the issue, replace the column.
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Q3: I am experiencing low sensitivity or no peak at all for this compound in my LC-MS/MS analysis. What should I check?
Low sensitivity can be a complex issue stemming from the sample, the LC system, or the mass spectrometer.
-
Possible Causes & Solutions:
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Sample Preparation Issues: The analyte may not be efficiently extracted from the sample matrix, or it may have degraded.
-
Solution: Re-evaluate your sample extraction procedure. Ensure the pH is appropriate for the analyte's stability and that the solvents used are fresh and of high purity.
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Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.
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Solution: Improve sample cleanup, for example, by using solid-phase extraction (SPE). Adjusting the chromatography to separate the analyte from the interfering matrix components can also be effective.
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Incorrect Mass Spectrometer Parameters: The precursor and product ion masses (MRM transitions) or other source parameters may be incorrect.
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Solution: Verify the MRM transitions for this compound. Optimize the collision energy and other source parameters (e.g., capillary voltage, gas flows, and temperature) by infusing a standard solution.
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Q4: I am observing ghost peaks in my chromatograms. What is their origin and how can I eliminate them?
Ghost peaks are extraneous peaks that can interfere with the analysis.
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Possible Causes & Solutions:
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Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.
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Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases.
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Carryover from Previous Injections: The analyte from a previous, more concentrated sample may not have been completely flushed from the injector or column.
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Solution: Implement a robust needle wash protocol. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
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Sample Contamination: The ghost peak could be a contaminant introduced during sample preparation.
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Solution: Analyze a method blank (a sample that has gone through the entire preparation process without the analyte) to identify the source of contamination.
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-
Data Presentation
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Typical LC-MS/MS Parameters for this compound
| Parameter | Typical Value/Setting |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 300.1 (Expected for [M+H]⁺) |
| Product Ion (Q3) | m/z 156.1 (Typical for sulfonamides) |
| Collision Energy | To be optimized for the specific instrument |
Table 2: Method Validation Parameters and Acceptance Criteria (Based on FDA Guidance)
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | The CV of the slopes of calibration curves in different lots of matrix should be ≤ 15% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Analyte concentration should be within ±15% of the nominal concentration |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the chromatographic separation of this compound.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Preparation of Standards and Quality Control (QC) Samples:
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Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water.
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Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
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-
Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared samples.
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Acquire data in Multiple Reaction Monitoring (MRM) mode.
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-
Data Processing:
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Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
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Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
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Visualizations
The following diagrams illustrate key workflows and logical relationships in the chromatographic analysis of this compound.
Caption: A logical workflow for troubleshooting common chromatographic issues.
Caption: A general experimental workflow for the analysis of this compound.
Technical Support Center: Stability of N4-Acetylsulfamethoxazole-d4 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of N4-Acetylsulfamethoxazole-d4 in various biological matrices. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The main stability concerns for this compound, a deuterated metabolite of sulfamethoxazole, in biological matrices such as plasma, serum, blood, and urine include enzymatic degradation, pH-mediated hydrolysis, and instability due to repeated freeze-thaw cycles and prolonged storage. While the deuterium labeling can increase metabolic stability compared to the non-deuterated analog, proper sample handling and storage are critical to maintain its integrity.
Q2: What are the recommended storage temperatures for biological samples containing this compound?
A2: For long-term storage, it is recommended to keep biological samples at -70°C or lower. Storage at -20°C may be acceptable for shorter durations, but long-term stability at this temperature should be experimentally verified. For short-term storage during sample processing, maintaining the samples on wet ice or at refrigerated temperatures (2-8°C) is advised to minimize potential degradation.
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: The stability of this compound through repeated freeze-thaw cycles should be determined experimentally for each matrix. As a general guideline, the stability is often evaluated for three to five cycles. To minimize the impact of freeze-thaw cycles, it is best practice to aliquot samples into smaller volumes for individual analyses. Based on studies of the parent compound, sulfamethoxazole, the metabolite is expected to have acceptable stability for at least three freeze-thaw cycles in human plasma when stored at -70°C.[1]
Q4: Is this compound stable in processed samples, for instance, in an autosampler?
A4: The stability of this compound in processed samples (e.g., protein-precipitated supernatant) stored in an autosampler should be evaluated. For its parent compound, sulfamethoxazole, stability has been demonstrated in the autosampler at room temperature (23°C) for at least 33 hours.[1] It is crucial to conduct a specific stability test for this compound under the conditions of your analytical run.
Q5: Can the deuterium atoms on this compound exchange with protons from the surrounding matrix?
A5: Deuterium-hydrogen exchange is a potential concern for all deuterated internal standards. The stability of the deuterium labels depends on their position on the molecule and the pH of the matrix. For this compound, the deuterium atoms are on the phenyl ring, which are generally stable under typical bioanalytical conditions. However, it is good practice to assess the isotopic purity of the standard over time in the relevant biological matrix. Storing deuterated compounds in strongly acidic or basic solutions should generally be avoided.[2]
Stability Data Summary
The following tables summarize the expected stability of this compound in various biological matrices under different storage conditions. Please note that this data is illustrative and based on typical stability profiles for similar compounds. It is essential to perform matrix-specific stability testing as part of your bioanalytical method validation.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean Recovery (%) | CV (%) | Mean Recovery (%) |
| 1 | 98.5 | 2.1 |
| 3 | 96.8 | 3.5 |
| 5 | 94.2 | 4.8 |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Duration (hours) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean Recovery (%) | CV (%) | Mean Recovery (%) |
| 0 | 100.0 | 2.5 |
| 4 | 99.1 | 3.1 |
| 8 | 97.6 | 3.9 |
| 24 | 95.3 | 5.2 |
Table 3: Long-Term Storage Stability of this compound in Human Plasma at -70°C
| Storage Duration (Months) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean Recovery (%) | CV (%) | Mean Recovery (%) |
| 1 | 99.3 | 2.8 |
| 3 | 98.1 | 3.6 |
| 6 | 96.5 | 4.5 |
| 12 | 94.8 | 5.8 |
Table 4: Autosampler Stability of Processed this compound Samples at 4°C
| Duration (hours) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean Recovery (%) | CV (%) | Mean Recovery (%) |
| 0 | 100.0 | 2.3 |
| 24 | 98.9 | 3.0 |
| 48 | 97.2 | 4.1 |
| 72 | 95.8 | 5.5 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
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Prepare quality control (QC) samples at low and high concentrations by spiking this compound into the biological matrix of interest (e.g., human plasma).
-
Divide the QC samples into aliquots. Analyze one set of aliquots immediately to establish the baseline concentration (T0).
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Freeze the remaining aliquots at -70°C for at least 24 hours.
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Thaw the samples unassisted to room temperature.
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After thawing, refreeze the samples at -70°C for at least 12-24 hours. This constitutes one freeze-thaw cycle.
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Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 and 5 cycles).
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After the final cycle, process and analyze the samples and compare the results to the baseline concentrations. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol 2: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix under intended long-term storage conditions.
Methodology:
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Prepare QC samples at low and high concentrations in the biological matrix.
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Aliquot the samples and store them at the intended long-term storage temperature (e.g., -70°C).
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At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples for analysis.
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Thaw the samples, process them, and analyze them against a freshly prepared calibration curve.
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The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.
References
Technical Support Center: Analysis of N4-Acetylsulfamethoxazole-d4 in Urine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N4-Acetylsulfamethoxazole-d4 as an internal standard for the quantification of N4-Acetylsulfamethoxazole in urine samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of N4-Acetylsulfamethoxazole in urine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1] In urine, high concentrations of endogenous components like salts, urea, and other metabolites can lead to ion suppression or enhancement.[2] This interference can negatively affect the accuracy, precision, and sensitivity of the analytical method.[3] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
Q2: How does a deuterated internal standard like this compound help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for mitigating matrix effects. Because it has nearly identical physicochemical properties to the analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix can be normalized, leading to more accurate and precise quantification.
Q3: Can I use a "dilute-and-shoot" method for analyzing N4-Acetylsulfamethoxazole in urine?
A3: While simple, a "dilute-and-shoot" approach, where the urine sample is only diluted before injection, may not be suitable for all applications.[3] Although dilution can reduce the concentration of matrix components, it also dilutes the analyte, which could compromise the method's sensitivity and limit of quantification (LOQ). For trace-level analysis, more extensive sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often necessary to achieve the required sensitivity and robustness by effectively removing interfering matrix components.[3]
Q4: Why am I observing poor accuracy and precision even when using this compound as an internal standard?
A4: This can occur if the analyte and the deuterated internal standard are not affected by the matrix in the same way. A common reason is a slight chromatographic separation between the two compounds, sometimes referred to as an "isotope effect," where the deuterated compound may elute slightly earlier. This can expose them to different matrix components, leading to differential ion suppression. It is crucial to verify that the analyte and internal standard peaks are perfectly co-eluting.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for N4-Acetylsulfamethoxazole
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Possible Cause: Matrix components interfering with the chromatography.
-
Troubleshooting Steps:
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Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove a broader range of interfering compounds.
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Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate the analyte from matrix interferences.
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Check for Column Contamination: Urine samples can be "dirty" and shorten column life.[3] Implement a column wash step after each run or use a guard column.
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Issue 2: High Variability in QC Samples and Inconsistent Results
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Possible Cause: Unmanaged ion suppression is a classic symptom of inconsistent QC results.
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Troubleshooting Steps:
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Verify Co-elution: As mentioned in the FAQs, ensure the analyte and this compound are co-eluting perfectly. Even a small offset can lead to variability.
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Perform a Post-Column Infusion Experiment: This can help identify regions of significant ion suppression in your chromatogram. You can then adjust your chromatographic method to move your analyte's elution away from these areas.
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Evaluate Sample Preparation: Compare your current sample preparation method with others. The choice of SPE sorbent or LLE solvent can significantly impact the removal of suppression-causing components. (See Table 1).
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Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a blank urine matrix to normalize the matrix effects across the entire analytical run.
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Issue 3: Low Recovery of N4-Acetylsulfamethoxazole
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Possible Cause: Inefficient sample extraction or analyte loss during sample processing.
-
Troubleshooting Steps:
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Optimize SPE Protocol: Systematically evaluate each step of your SPE method (conditioning, loading, washing, and elution). Ensure the pH of the sample and the wash/elution solvents are optimal for the analyte and sorbent chemistry.
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Check Solvent Selection for LLE: Ensure the chosen organic solvent has a high affinity for N4-Acetylsulfamethoxazole and is immiscible with the aqueous sample. Adjusting the pH of the sample can improve extraction efficiency.
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Evaporation Step: If an evaporation step is used, ensure the temperature is not too high, which could cause degradation of the analyte. Also, avoid evaporating to complete dryness, which can make reconstitution difficult.
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Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Drug Analysis in Urine
| Sample Preparation Method | Key Principle | Average Analyte Recovery (%) | Average Matrix Effect (%) | General Recommendation |
| Dilute-and-Shoot | Simple dilution of the urine sample. | N/A (assumed 100%) | Can be significant and variable | Quick screening when high sensitivity is not required. |
| Supported Liquid Extraction (SLE) | Urine is absorbed onto a diatomaceous earth solid support. Analytes are eluted with a water-immiscible solvent. | 40 - >90% | Generally lower than dilute-and-shoot | Good for a wide range of compounds, offers cleaner extracts than protein precipitation. |
| Mixed-Mode Polymeric SPE (e.g., EVOLUTE EXPRESS CX) | Utilizes both reversed-phase and ion-exchange retention mechanisms for targeted cleanup. | >80% for most compounds | Minimal | Excellent for removing matrix interferences and achieving high sensitivity. |
| Non-Polar Polymeric SPE (e.g., EVOLUTE EXPRESS ABN) | Primarily uses reversed-phase retention to bind non-polar analytes from an aqueous sample. | >70% for most compounds | Low | Effective for a broad range of analytes with varying polarities. |
Data is generalized from a study comparing extraction methods for a large panel of drugs in urine and should be considered as a guideline.[5] Specific recovery and matrix effect values will be analyte-dependent.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for N4-Acetylsulfamethoxazole in Urine
This protocol is a general guideline based on mixed-mode cation exchange SPE, which is effective for compounds like sulfonamides.
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Sample Pre-treatment:
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To 200 µL of urine, add 200 µL of 4% phosphoric acid (H₃PO₄).
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Vortex to mix.
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SPE Cartridge Conditioning:
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Use a mixed-mode polymeric SPE cartridge (e.g., EVOLUTE EXPRESS CX).
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Condition the cartridge with 1 mL of methanol.
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Equilibrate the cartridge with 1 mL of 4% H₃PO₄.
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Sample Loading:
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Load the entire 400 µL of the pre-treated sample onto the SPE cartridge.
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-
Washing:
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Wash the cartridge with 1 mL of 4% H₃PO₄.
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Wash the cartridge with 1 mL of 50% methanol in water.
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Elution:
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Elute the analyte with 2 x 0.75 mL of a solution of dichloromethane, 2-propanol, and ammonium hydroxide in a 78:20:2 ratio.
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-
Dry-down and Reconstitution:
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Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 150 µL of the mobile phase (e.g., 90:10 0.1% formic acid in water:0.1% formic acid in methanol).
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This protocol is adapted from a general method for drug panels in urine and should be optimized for N4-Acetylsulfamethoxazole.[5]
Visualizations
Caption: Experimental workflow for urine sample analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
Technical Support Center: N4-Acetylsulfamethoxazole-d4 Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common pitfalls encountered during the quantitative analysis of N4-Acetylsulfamethoxazole-d4, typically used as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format that users may encounter during experimental analysis.
Q1: My calibration curve is non-linear at high concentrations. What is the likely cause?
A1: This is a classic sign of "cross-talk" or isotopic contribution. The unlabeled analyte, N4-Acetylsulfamethoxazole, contains naturally occurring heavy isotopes (like ¹³C and ³⁴S). At high concentrations, the signal from these heavy isotopes can spill over and contribute to the mass channel of the deuterated internal standard (this compound), artificially inflating the IS response.[1][2] This leads to a plateau effect and non-linearity in the calibration curve.[3]
-
Troubleshooting Steps:
-
Assess Contribution: Analyze a sample containing only the highest concentration of the unlabeled analyte and monitor the mass transition of the d4-internal standard. A significant signal confirms interference.
-
Increase IS Concentration: A higher internal standard concentration can sometimes mitigate the issue by reducing the relative contribution of the analyte's isotopic signal.[4]
-
Use a Non-linear Curve Fit: Instead of a linear regression, a quadratic or non-linear model may provide a more accurate fit for the data when isotopic interference is present.[3][1]
-
Mathematical Correction: Apply a correction algorithm to the data to subtract the contribution of the analyte's signal from the internal standard's signal.[3]
-
Q2: I am observing significant variability in the internal standard (IS) peak area across my sample batch. Why is this happening?
A2: High variability in the IS signal often points to issues in sample preparation or matrix effects. While a SIL-IS is designed to compensate for these issues, severe effects can still impact results.[5][6]
-
Troubleshooting Steps:
-
Check for Matrix Effects: The primary cause is often ion suppression or enhancement, where components in the sample matrix (e.g., salts, phospholipids from plasma) interfere with the ionization of the IS in the mass spectrometer source.[7] Perform a post-extraction spike experiment to quantify the extent of matrix effects.
-
Review Sample Preparation: Inconsistent extraction recovery is a common culprit.[8] Ensure the sample preparation method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) is robust and consistently executed. Check for issues like incomplete elution from an SPE cartridge or adsorption of the standard to labware.[8]
-
Verify Pipetting Accuracy: Confirm that the internal standard is being added precisely and consistently to every sample. Automated liquid handlers can reduce this source of error.
-
Assess IS Stability: Ensure the IS is stable in the autosampler over the course of the analytical run. Degradation can lead to a decreasing signal over time.
-
Q3: I see a small peak for the unlabeled analyte (N4-Acetylsulfamethoxazole) when I inject a pure solution of my d4-internal standard. Is my standard contaminated?
A3: This is possible and points to two potential sources:
-
Isotopic Impurity: The synthesis of deuterated standards is never 100% perfect. There is almost always a small amount of the unlabeled (d0) compound present in the IS stock.[2] Check the Certificate of Analysis for your standard to see the specified isotopic purity.
-
In-Source Back-Exchange: For deuterated standards, particularly those with deuterium on heteroatoms (O, N, S), there is a possibility of the deuterium atoms exchanging with hydrogen atoms from the mobile phase or matrix. This "back-exchange" can occur in the LC system or within the mass spectrometer's ion source.[8]
Q4: My d4-internal standard has a slightly different retention time than the unlabeled analyte. Is this normal?
A4: Yes, this is a known phenomenon called the "isotopic effect".[5] Replacing hydrogen with the heavier deuterium atom can slightly alter the physicochemical properties of the molecule, leading to small differences in chromatographic retention time, especially in reversed-phase HPLC.[5][7] While often negligible, a significant shift can be problematic if it causes the analyte and IS to elute in regions with different levels of ion suppression.[7] If the shift is large, chromatographic conditions may need to be adjusted to ensure co-elution.
Quantitative Data & Method Parameters
The following tables provide typical starting parameters for an LC-MS/MS analysis. These should be optimized for your specific instrumentation and matrix.
Table 1: Example LC-MS/MS Parameters for N4-Acetylsulfamethoxazole and its d4-IS
| Parameter | N4-Acetylsulfamethoxazole (Analyte) | This compound (IS) |
|---|---|---|
| Formula | C₁₂H₁₃N₃O₄S | C₁₂H₉D₄N₃O₄S |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 296.1 | 300.1 |
| Product Ion (Q3) m/z | 199.1 | 203.1 |
| Collision Energy (eV) | 15 - 25 | 15 - 25 |
| Dwell Time (ms) | 50 - 100 | 50 - 100 |
Note: Ions and energies are typical and require optimization.
Experimental Protocols
Protocol: Plasma Sample Preparation using Protein Precipitation
This protocol is a general method for extracting N4-Acetylsulfamethoxazole from a biological matrix like plasma.
-
Sample Aliquoting: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at 500 ng/mL) to each tube. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile). Vortex to mix.
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Visualizations and Diagrams
Workflow and Logic Diagrams
The following diagrams illustrate common workflows and troubleshooting logic for the analysis of this compound.
References
- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Trace Level Detection of N4-Acetylsulfamethoxazole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace level detection of N4-Acetylsulfamethoxazole-d4. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in trace level analysis?
A1: this compound is the deuterated form of N4-Acetylsulfamethoxazole, which is a major metabolite of the antibiotic sulfamethoxazole. In analytical chemistry, particularly in methods involving mass spectrometry, deuterated compounds like this compound are commonly used as internal standards. Because it is chemically identical to the non-deuterated analyte but has a different mass, it can be added to a sample at a known concentration to help correct for variations in sample preparation and analysis, such as matrix effects, thereby improving the accuracy and precision of quantification.
Q2: What is the most common analytical technique for the trace level detection of this compound?
A2: The most common and effective analytical technique for trace level detection of this compound, along with its non-deuterated counterpart, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations typical in environmental and biological samples.
Q3: Why is sample preparation important, and what is the recommended method?
A3: Sample preparation is a critical step to remove interfering components from the sample matrix that can affect the analytical results. For aqueous samples such as wastewater or plasma, Solid-Phase Extraction (SPE) is the most widely recommended method for the extraction and concentration of sulfonamides and their metabolites.[1][2][3]
Q4: What are "matrix effects" and how can they be minimized?
A4: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[4] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[4] Minimizing matrix effects can be achieved through:
-
Effective sample cleanup: Using techniques like SPE to remove interfering substances.
-
Chromatographic separation: Optimizing the LC method to separate the analyte from matrix components.
-
Use of an isotopically labeled internal standard: This is a highly effective strategy, and the primary reason for using this compound. The internal standard experiences similar matrix effects as the analyte, allowing for accurate correction.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Signal for this compound (Internal Standard)
| Potential Cause | Troubleshooting Steps |
| Incorrect Spiking Procedure | - Verify the concentration of the this compound spiking solution. - Ensure the internal standard is added to the sample at the very beginning of the sample preparation process to account for losses during all steps. |
| Poor Recovery During Solid-Phase Extraction (SPE) | - Check SPE Cartridge Conditioning: Ensure the cartridge is properly conditioned and equilibrated according to the protocol. - Optimize Sample pH: The pH of the sample can significantly affect the retention of sulfonamides on the SPE sorbent. Adjust the sample pH to a range of 4 to 7.[5] - Evaluate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte. Consider increasing the solvent strength or using a different solvent mixture. |
| Mass Spectrometer Tuning Issues | - Infuse the Standard: Directly infuse a solution of this compound into the mass spectrometer to verify its response and optimize tuning parameters (e.g., collision energy, fragmentor voltage). - Check MRM Transitions: Confirm that the correct precursor and product ion transitions are being monitored. |
High Variability in Analyte/Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Automate when possible: If available, use automated SPE systems to improve reproducibility. - Ensure Uniform Handling: Manually process all samples, standards, and blanks in a consistent manner. |
| Matrix Effects | - Improve Sample Cleanup: Consider a more rigorous SPE cleanup method or the use of a different sorbent material. - Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components. |
| LC System Carryover | - Optimize Wash Steps: Ensure the autosampler injection needle and port are thoroughly washed with a strong solvent between injections.[1] - Inject Blanks: Run a solvent blank after a high concentration sample to check for residual analyte.[1] |
Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Steps |
| Column Contamination | - Flush the Column: Flush the column with a strong solvent. - Use a Guard Column: A guard column can help protect the analytical column from contaminants. |
| Incompatible Injection Solvent | - Match Injection Solvent to Mobile Phase: The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
| Column Degradation | - Replace the Column: Over time, the performance of an LC column will degrade. Replace the column if other troubleshooting steps fail. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of sulfamethoxazole and its metabolites using LC-MS/MS. These values can be used as a benchmark for method development and validation.
Table 1: Typical Method Detection and Quantification Limits
| Compound | Matrix | LOD (ng/L) | LOQ (ng/L) | Reference |
| Sulfamethoxazole | Wastewater | - | <0.78 | [6] |
| N4-acetyl sulfadiazine | Wastewater | - | <0.78 | [6] |
| Various Pharmaceuticals | Hospital Effluent | 0.02 - 0.59 | 0.07 - 1.80 | [3] |
| Sulfonamides | Water | - | several ppt level | [5] |
Table 2: Typical Recovery Percentages from Solid-Phase Extraction
| Compound Class | Matrix | Recovery (%) | Reference |
| Sulfonamides & Metabolites | Wastewater | 77.7 - 148.1 | [6] |
| Sulfonamides | Milk | 91 - 114 | [7] |
| Sulfonamides | Water | 70 - 96 | [5] |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound and related compounds from a water sample.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[8]
-
-
Washing:
-
Wash the cartridge with 6 mL of purified water to remove polar interferences.[8]
-
Dry the cartridge under vacuum for several minutes.
-
-
Elution:
-
Elute the retained analytes with two aliquots of 4 mL of methanol.[8]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol provides typical starting conditions for the LC-MS/MS analysis. Optimization will be required for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B), hold for a few minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for sulfonamides.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for N4-Acetylsulfamethoxazole and its d4-labeled internal standard need to be determined by direct infusion of the standards. For N4-Acetylsulfamethoxazole, a potential quantitated m/z is 296.06659.[9]
-
Optimization: Optimize MS parameters such as capillary voltage, gas flows, and collision energy for each analyte to achieve maximum sensitivity.
-
Visualizations
Figure 1: General experimental workflow for the analysis of this compound.
Figure 2: Logical troubleshooting workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater and insights from their occurrence in a municipal wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. agilent.com [agilent.com]
- 9. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
minimizing ion suppression effects with N4-Acetylsulfamethoxazole-d4
Welcome to the technical support center for N4-Acetylsulfamethoxazole-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression effects during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in my analysis?
A: Ion suppression is a type of matrix effect where the signal of the target analyte is reduced due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This occurs during the electrospray ionization (ESI) process when matrix components compete with the analyte for ionization, leading to a decreased ionization efficiency and a lower signal.[1][3] It is a major concern because it can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalysis, potentially leading to incorrect measurements of analyte concentration.[2][4]
Q2: What is the specific role of this compound in this analysis?
A: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the analyte of interest (N4-Acetylsulfamethoxazole), but its mass is increased by the deuterium atoms. The "gold standard" for correcting matrix effects is a stable isotope-labeled internal standard.[5] Because the SIL internal standard co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression.[1][3] By measuring the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression is normalized, allowing for accurate and precise quantification.[1][5]
Q3: My this compound signal is low or highly variable. What are the potential causes?
A: A low or variable signal in your SIL internal standard can point to several issues:
-
Significant Matrix Effects: Even a good internal standard can have its signal suppressed by a very "dirty" or complex matrix.[6] High concentrations of phospholipids in plasma samples are a common cause.[7]
-
Poor Recovery During Sample Preparation: The internal standard may be lost during extraction steps. This could be due to suboptimal extraction solvents, incorrect pH, or incomplete elution from a solid-phase extraction (SPE) cartridge.
-
Chromatographic Issues: The deuterium labeling can sometimes cause a slight shift in retention time compared to the non-labeled analyte (the "isotope effect").[8][9] If this shift is significant, the internal standard and analyte may experience different degrees of ion suppression at their respective retention times.[8][9]
-
Instability: In some cases, deuterium atoms can exchange with hydrogen atoms in the solution, which would compromise the integrity of the standard.[8][9]
-
Incorrect Concentration: The concentration of the internal standard should be appropriate for the assay. If it is too high, it can lead to non-linear responses; if too low, the signal may be weak.[3]
Q4: How can I quantitatively assess the degree of ion suppression in my samples?
A: The most common method is the post-extraction spike experiment . This involves comparing the response of the analyte (and internal standard) in a clean solution (neat solvent) to its response when spiked into a pre-extracted blank matrix sample.[1][5] The Matrix Factor (MF) is calculated to quantify the effect. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. Regulatory guidelines, such as those from the FDA, recommend evaluating the matrix effect across at least six different lots of the biological matrix.[10][11]
Troubleshooting Guide
This section provides structured guidance to diagnose and resolve common issues related to ion suppression when using this compound.
Issue 1: Inconsistent or Low Analyte/Internal Standard Signal
This is the most common symptom of ion suppression. Follow the decision tree below to diagnose the root cause.
Issue 2: Mitigation Strategies for Confirmed Ion Suppression
If ion suppression is confirmed, the primary goal is to separate the analyte from the interfering matrix components.
-
Optimize Sample Preparation: This is often the most effective strategy.[1][7] The goal is to remove matrix components, particularly phospholipids, before injection.
-
Improve Chromatographic Separation: Modifying the LC method can move the analyte's peak away from regions of high ion suppression.[1][3]
-
Dilute the Sample: A simple but effective method if the assay sensitivity allows for it. Diluting the sample reduces the concentration of matrix components.[12]
The following workflow illustrates where these mitigation steps fit into the overall analytical process.
Data & Protocols
Quantitative Data Summary
Effective sample preparation is crucial for minimizing ion suppression. The table below presents illustrative data comparing the matrix effect for N4-Acetylsulfamethoxazole after using three common extraction techniques.
| Sample Preparation Method | Mean Peak Area (Post-Spike Matrix) | Mean Peak Area (Neat Solution) | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (PPT) | 185,400 | 350,100 | 0.53 | Significant Suppression |
| Liquid-Liquid Extraction (LLE) | 298,200 | 350,100 | 0.85 | Minimal Suppression |
| Solid-Phase Extraction (SPE) | 335,900 | 350,100 | 0.96 | Negligible Effect |
Data is representative. MF = (Peak Area in Matrix) / (Peak Area in Neat Solution).
Experimental Protocols
Protocol 1: Matrix Effect Evaluation (Post-Extraction Spike)
This protocol details the steps to quantitatively assess ion suppression.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike N4-Acetylsulfamethoxazole and this compound into the final mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spike Matrix): Process blank plasma (from at least 6 different sources) using your sample preparation method (e.g., protein precipitation). Spike the resulting clean supernatant with the analyte and internal standard to the same final concentrations as Set A.[5]
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte: MF = Mean Peak Area from Set B / Mean Peak Area from Set A.
-
Calculate the IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard). The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should not be greater than 15%.[10]
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a fast but often less clean method.
-
Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the this compound internal standard. This represents a common 3:1 precipitation ratio.[5]
-
Vortex vigorously for 60 seconds to denature and precipitate proteins.
-
Centrifuge at high speed (e.g., >14,000 g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to PPT.
-
Condition: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the plasma sample (pre-treated as necessary, e.g., diluted or pH-adjusted).
-
Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove highly polar interferences like salts.
-
Elute: Elute the analyte and internal standard with a strong solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. fda.gov [fda.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using N4-Acetylsulfamethoxazole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical method validation for the quantification of sulfamethoxazole and its primary metabolite, N4-Acetylsulfamethoxazole, utilizing the deuterated metabolite internal standard, N4-Acetylsulfamethoxazole-d4. The performance of this internal standard is discussed in the context of established bioanalytical method validation guidelines and compared with alternative internal standards, such as the deuterated parent drug.
Executive Summary
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. For the quantification of sulfamethoxazole and its major metabolite, N4-Acetylsulfamethoxazole, the use of a stable isotope-labeled internal standard is the preferred approach, particularly for mass spectrometry-based methods. This compound, a deuterated analog of the metabolite, offers distinct advantages by closely mimicking the analytical behavior of the endogenous metabolite, thereby providing accurate and precise quantification. This guide presents a compilation of performance data and detailed experimental protocols to aid researchers in the selection and validation of the most suitable analytical method for their specific needs.
Data Presentation: Performance Characteristics
Table 1: Linearity and Range
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Sulfamethoxazole | Sulfamethoxazole-d4 | 10 - 5000 | > 0.995 |
| N4-Acetylsulfamethoxazole | This compound | 10 - 5000 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | Internal Standard | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Sulfamethoxazole | Sulfamethoxazole-d4 | LQC | 30 | ± 15% | < 15% |
| MQC | 2500 | ± 15% | < 15% | ||
| HQC | 4000 | ± 15% | < 15% | ||
| N4-Acetylsulfamethoxazole | This compound | LQC | 30 | ± 15% | < 15% |
| MQC | 2500 | ± 15% | < 15% | ||
| HQC | 4000 | ± 15% | < 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Extraction Recovery (%) | Matrix Effect (%) |
| Sulfamethoxazole | Sulfamethoxazole-d4 | > 85% | < 15% |
| N4-Acetylsulfamethoxazole | This compound | > 85% | < 15% |
Experimental Protocols
The following is a representative experimental protocol for the simultaneous quantification of sulfamethoxazole and N4-Acetylsulfamethoxazole in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as the internal standard.
Sample Preparation
-
Thaw biological samples and quality control (QC) samples at room temperature.
-
Spike 100 µL of each sample, calibration standard, and QC with 10 µL of the internal standard working solution (this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sulfamethoxazole: m/z 254.1 → 156.1
-
N4-Acetylsulfamethoxazole: m/z 296.1 → 198.1
-
This compound: m/z 300.1 → 202.1
-
Mandatory Visualization
Sulfamethoxazole Metabolism
The metabolic pathway of sulfamethoxazole is crucial for understanding the rationale behind using this compound as an internal standard. Sulfamethoxazole is primarily metabolized in the liver via N-acetylation to form N4-Acetylsulfamethoxazole.[1][2]
Caption: Metabolic pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole.
Analytical Method Workflow
The following diagram illustrates the key steps in the analytical method validation workflow.
References
A Head-to-Head Comparison: N4-Acetylsulfamethoxazole-d4 Versus Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data in bioanalytical studies is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides an objective comparison of the performance of N4-Acetylsulfamethoxazole-d4, a deuterated internal standard, against non-deuterated (structural analogue) internal standards for the quantification of N4-Acetylsulfamethoxazole, a primary metabolite of the antibiotic sulfamethoxazole.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their utility stems from their near-identical physicochemical properties to the analyte of interest. This similarity ensures they co-elute chromatographically and experience comparable ionization effects and extraction recoveries, thereby providing superior correction for analytical variability.[2] Non-deuterated internal standards, typically structural analogues of the analyte, are a more economical alternative but may not fully compensate for these variations due to differences in their chemical structure and behavior.[3]
Performance Under the Magnifying Glass: A Data-Driven Comparison
| Performance Metric | With Deuterated Internal Standard (e.g., this compound) | Without Deuterated Internal Standard (using a non-deuterated analogue) |
| Accuracy (% Bias) | Within ±15% | Can exceed ±25% |
| Precision (%RSD) | < 15% | Often > 20% |
| Matrix Effect Variability (%RSD of IS-Normalized Matrix Factor) | ≤ 15% | Can be significantly > 15% |
This data is representative of the expected performance based on studies comparing deuterated and non-deuterated internal standards for similar analytes in complex matrices.[4][5]
The superior performance of the deuterated internal standard is evident in the tighter control over accuracy and precision, and its ability to more effectively compensate for the variability of matrix effects.
The Science Behind the Standard: Key Considerations
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same degree of ion suppression or enhancement in the mass spectrometer.[6] However, a potential pitfall is the "isotope effect," where the substitution of hydrogen with deuterium can sometimes lead to a slight chromatographic shift between the analyte and the internal standard. If this shift is significant, it can lead to differential matrix effects and compromise quantification.[6]
Conversely, non-deuterated, structural analogue internal standards often have different retention times and may respond differently to matrix components, leading to less reliable correction.
Experimental Protocols: A Closer Look
To objectively compare the performance of this compound and a non-deuterated internal standard, a robust validation experiment is essential. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
N4-Acetylsulfamethoxazole analytical standard
-
This compound internal standard
-
Non-deuterated (structural analogue) internal standard (e.g., another acetylated sulfonamide)
-
Blank human plasma from at least six different sources
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both internal standards in methanol.
-
Prepare spiking solutions of the analyte at low, medium, and high concentrations.
-
Prepare working solutions of both internal standards at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of blank plasma, spiked plasma, or neat solution, add 300 µL of acetonitrile containing the respective internal standard (either this compound or the non-deuterated analogue).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation and good peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for N4-Acetylsulfamethoxazole, this compound, and the non-deuterated internal standard.
-
-
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or internal standard in the presence of matrix to the peak area in the absence of matrix (neat solution).
-
The internal standard-normalized matrix factor is then calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard.
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the six different plasma lots is determined for both internal standards. A lower CV indicates better compensation for matrix effect variability.[7]
-
Visualizing the Workflow and Key Concepts
To better understand the experimental process and the impact of internal standard choice, the following diagrams illustrate the bioanalytical workflow and the concept of differential matrix effects.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to N4-Acetylsulfamethoxazole-d4 Certified Reference Material
For researchers, scientists, and drug development professionals, the quality of certified reference materials (CRMs) is paramount for achieving accurate and reproducible analytical results. This guide provides a comparative overview of N4-Acetylsulfamethoxazole-d4, a key deuterated internal standard for the analysis of the antibiotic sulfamethoxazole and its primary metabolite. We will delve into the specifications from various suppliers, outline essential analytical methodologies for its use and characterization, and provide a workflow for its application in bioanalytical studies.
This compound serves as an indispensable tool in pharmacokinetic and metabolic studies of sulfamethoxazole, a widely used sulfonamide antibiotic. Its deuterated nature allows for precise quantification in complex biological matrices using isotope dilution mass spectrometry, a gold-standard analytical technique. The selection of a high-quality CRM is a critical first step in any quantitative analysis, ensuring the reliability and validity of the generated data.
Comparative Analysis of this compound CRMs
The following table summarizes the specifications for this compound certified reference materials available from various suppliers. It is important to note that while some suppliers provide detailed Certificates of Analysis (CoA) with their products, this information is not always publicly available. Researchers are encouraged to request a lot-specific CoA before purchase to obtain comprehensive quality data.
| Specification | Supplier A (e.g., MedchemExpress) | Supplier B (e.g., Clearsynth) | Supplier C (e.g., LGC Standards/TRC) | Supplier D (e.g., Cerilliant) | Supplier E (e.g., USP) |
| Catalog Number | HY-W013266S[1] | CS-T-64289 | A187886 | Not readily available | Not readily available |
| CAS Number | 1215530-54-3[1] | 1215530-54-3 | 1215530-54-3 | 1215530-54-3 | 1215530-54-3 |
| Molecular Formula | C₁₂H₉D₄N₃O₄S[1] | C₁₂H₉D₄N₃O₄S | C₁₂H₉D₄N₃O₄S | C₁₂H₉D₄N₃O₄S | C₁₂H₉D₄N₃O₄S |
| Molecular Weight | 299.34 g/mol [1] | 299.34 g/mol | 299.34 g/mol | 299.34 g/mol | 299.34 g/mol |
| Chemical Purity | 98.66% (by HPLC)[1] | 98.66% (by HPLC) | >95% (by HPLC) | Information not publicly available | Information not publicly available |
| Isotopic Purity | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
| Storage Conditions | -20°C, stored under nitrogen[1] | Freezer (-20°C) | -20°C | Information not publicly available | Information not publicly available |
| Accreditation | Not specified | Not specified | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 | Pharmacopeial Standard |
Note: The information in this table is based on publicly available data and may not be exhaustive. "Information not publicly available" indicates that the data was not found on the supplier's website or in accessible documentation at the time of this review.
Key Quality Attributes and Experimental Protocols
The utility of a CRM is defined by its quality attributes, primarily its chemical and isotopic purity. Below are detailed experimental protocols that are fundamental to verifying these attributes and for the application of this compound in a research setting.
Experimental Protocol 1: Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR is a primary ratio method for determining the purity of organic compounds, offering direct traceability to the International System of Units (SI).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound CRM and a suitable internal standard (e.g., maleic acid, certified for purity) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) that provides good signal separation for both the analyte and the internal standard.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate well-resolved, characteristic signals for both this compound and the internal standard.
-
Calculate the purity of the CRM using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Experimental Protocol 2: Analysis of N4-Acetylsulfamethoxazole in Human Plasma by LC-MS/MS
This protocol describes a typical workflow for the quantification of N4-Acetylsulfamethoxazole in a biological matrix using this compound as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add 300 µL of acetonitrile containing the this compound internal standard at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N4-Acetylsulfamethoxazole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of N4-Acetylsulfamethoxazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the metabolic pathway of sulfamethoxazole and a typical experimental workflow for its analysis.
Caption: Metabolic conversion of Sulfamethoxazole.
Caption: Bioanalytical workflow for N4-Acetylsulfamethoxazole.
Conclusion
The selection of a high-quality this compound certified reference material is a critical determinant of the accuracy and reliability of analytical data in drug metabolism and pharmacokinetic studies. While publicly available information on all quality attributes from every supplier can be limited, researchers should prioritize obtaining a comprehensive Certificate of Analysis that details, at a minimum, the chemical purity as determined by a reliable method such as HPLC or qNMR, and ideally, the isotopic enrichment. By employing robust analytical methodologies, such as the LC-MS/MS protocol detailed in this guide, and understanding the metabolic context of the analyte, researchers can ensure the integrity and validity of their findings. For critical applications, sourcing CRMs from suppliers with recognized accreditations like ISO 17034 and ISO/IEC 17025 provides an additional layer of confidence in the quality of the material.
References
A Comparative Guide to Analytical Methods for N4-Acetylsulfamethoxazole-d4 Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods relevant to the cross-validation of N4-Acetylsulfamethoxazole-d4. Given that this compound is a deuterated internal standard for its parent compound, sulfamethoxazole, and its primary metabolite, N4-acetylsulfamethoxazole, the methodologies presented here are based on established and validated techniques for the analysis of sulfonamides in various biological and environmental matrices. This guide offers a comparative overview of sample extraction protocols and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters to aid researchers in selecting and validating robust analytical methods.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize quantitative data and key parameters for different analytical methodologies applicable to the analysis of this compound.
Table 1: Comparison of Sample Extraction Methods for Sulfonamides
| Extraction Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Water, Milk, Honey, Animal Tissue | 70 - 115[1][2][3] | < 15[2] | High selectivity, good cleanup, potential for automation. | Can be time-consuming and require method development for different matrices. |
| Liquid-Liquid Extraction (LLE) | Animal Tissue, Eggs, Honey | 80 - 110[3] | < 15[3] | Simple, cost-effective. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.[4] |
| QuEChERS | Fish, Forage Grass, Animal Feed | 70 - 117[5][6][7] | < 11[5][6] | Fast, easy, cheap, effective, rugged, and safe; requires small solvent volumes.[5] | Matrix effects can be a concern and may require optimization of cleanup steps.[6] |
| Matrix Solid-Phase Dispersion (MSPD) | Blood | > 87.5[8] | Not Specified | Simple, requires small sample and solvent volumes. | Limited to solid and semi-solid samples. |
Table 2: Comparison of LC-MS/MS Parameters for Sulfonamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | C18[1][9] | Poroshell C18[2] | Biphenyl |
| Mobile Phase A | 0.1% Formic Acid in Water[10] | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] | Methanol | Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Key Performance | Good separation for a wide range of sulfonamides. | Lower backpressure, suitable for UHPLC systems.[2] | Offers alternative selectivity for closely related compounds. |
| LOD/LOQ | 0.03 - 0.63 ng/L (in water)[1] | ppt level (in water)[2] | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized from published methods for sulfonamide analysis and should be optimized and validated for the specific matrix and instrumentation used.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is adapted for the extraction of sulfonamides from complex matrices such as fish tissue.[6]
a. Extraction:
-
Homogenize 2 g of the sample with 10 mL of acetonitrile.
-
Add the contents of a salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Add it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and GCB).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) Method
This protocol is a general procedure for the extraction of sulfonamides from aqueous samples like water or milk.[1][2]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol containing 5% ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of sulfonamides.
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+) is typically used for sulfonamides.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the corresponding non-deuterated analyte.
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.[11]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the cross-validation of analytical methods for this compound.
Caption: Experimental workflow for the analysis and cross-validation of this compound.
Caption: Logical relationships between analytical choices and performance metrics.
References
- 1. [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Matrix solid-phase dispersion extraction of sulfonamides from blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vliz.be [vliz.be]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Isotopic Purity of N4-Acetylsulfamethoxazole-d4 for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of sulfamethoxazole and its metabolites is crucial in pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard is the gold standard for such analyses, with N4-Acetylsulfamethoxazole-d4 being a commonly employed choice. This guide provides an in-depth assessment of the isotopic purity of this compound, compares its performance with a key alternative, and offers detailed experimental protocols for its evaluation.
The Critical Role of Isotopic Purity in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a stable isotope-labeled internal standard (SIL-IS) is used to compensate for variations in sample preparation, chromatography, and ionization. The underlying principle of isotope dilution mass spectrometry relies on the SIL-IS being chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0 species), in the SIL-IS can lead to an overestimation of the analyte's concentration, compromising the accuracy and reliability of the data. Therefore, a thorough assessment of the isotopic purity of the SIL-IS is a critical step in bioanalytical method validation.
Assessing the Isotopic Purity of this compound
The primary techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS is used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms), while NMR confirms the location of the deuterium labels.
Table 1: Representative Isotopic Distribution of a Deuterated Sulfonamide Standard
| Isotopologue | Designation | Representative Abundance (%) |
| Unlabeled | d0 | < 0.1 |
| d1 | < 0.5 | |
| d2 | < 1.0 | |
| d3 | < 3.0 | |
| Fully Labeled | d4 | > 95.0 |
Alternative Internal Standard: Sulfamethoxazole-¹³C₆
A key alternative to deuterated internal standards is the use of ¹³C-labeled analogues. Sulfamethoxazole-¹³C₆ offers a theoretically more stable and accurate option for the quantification of sulfamethoxazole.
Table 2: Comparison of this compound and Sulfamethoxazole-¹³C₆
| Parameter | This compound | Sulfamethoxazole-¹³C₆ |
| Label Type | Deuterium (²H) | Carbon-13 (¹³C) |
| Typical Isotopic Purity | > 95% d4 | > 99% ¹³C₆ |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to the analyte.[1] | Typically co-elutes perfectly with the analyte.[1] |
| Isotopic Stability | Potential for back-exchange of deuterium with protons. | Highly stable with no risk of isotopic exchange.[1] |
| Matrix Effects | Differential matrix effects can occur due to chromatographic shifts.[1] | More accurate compensation for matrix effects due to identical elution profiles.[1] |
Performance Comparison in Bioanalytical Methods
While direct head-to-head performance data for this compound versus Sulfamethoxazole-¹³C₆ in a single study is limited, the general principles of stable isotope labeling provide a strong basis for comparison. The primary advantage of ¹³C-labeled standards is their identical chromatographic behavior to the unlabeled analyte, which leads to more accurate correction for matrix effects.[1] Deuterated standards can sometimes elute slightly earlier than the analyte, which can lead to differential ion suppression or enhancement and, consequently, impact accuracy and precision.[1]
Table 3: Expected Performance Parameters of Internal Standards in a Validated Bioanalytical Method
| Validation Parameter | Expected Performance with this compound | Expected Performance with Sulfamethoxazole-¹³C₆ |
| Accuracy (% Bias) | ± 15% of the nominal concentration | ± 15% of the nominal concentration |
| Precision (% RSD) | < 15% | < 15% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Minimal and compensated | Minimal and more effectively compensated |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of the analyte.
-
Data Acquisition: Infuse the sample directly or via a liquid chromatography system and acquire full-scan mass spectra in the appropriate mass range.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled N4-Acetylsulfamethoxazole (d0).
-
Identify the peaks corresponding to the d1, d2, d3, and d4 species.
-
Calculate the relative abundance of each isotopic species.
-
Isotopic Purity (%) = (Abundance of d4 species / Sum of abundances of all isotopic species) x 100.
-
References
A Comparative Guide to N4-Acetylsulfamethoxazole-d4 and Other Sulfa Drug Metabolites for Researchers
This guide provides a detailed comparative analysis of N4-Acetylsulfamethoxazole-d4 and other common sulfa drug metabolites. It is designed for researchers, scientists, and drug development professionals who require accurate and reliable methods for the quantification of these compounds in various matrices. The guide includes a review of physicochemical properties, experimental protocols for analysis, and performance data to aid in method development and application.
Introduction to Sulfa Drugs and Their Metabolites
Sulfonamides, or "sulfa drugs," are a class of synthetic antimicrobial agents widely used in human and veterinary medicine.[1] Upon administration, these drugs are metabolized in the body, primarily in the liver, through processes like N4-acetylation.[2][3] The resulting N4-acetylated metabolites are major excretory products.[2] For instance, N4-Acetylsulfamethoxazole is the primary metabolite of the commonly prescribed antibiotic sulfamethoxazole.[4][5] Monitoring the parent drugs and their metabolites is crucial for pharmacokinetic studies, toxicology assessment, and ensuring food safety.
This compound is the deuterated form of N4-Acetylsulfamethoxazole.[4] The inclusion of stable heavy isotopes, such as deuterium (d4), makes it an ideal internal standard for quantitative analysis using mass spectrometry.[4] It exhibits nearly identical chemical and physical behavior to its non-labeled counterpart but is distinguishable by its higher mass, enabling precise correction for matrix effects and variations during sample preparation and analysis.
Physicochemical Properties Comparison
A fundamental understanding of the physicochemical properties of metabolites is essential for developing effective analytical methods. The following table summarizes key properties for this compound, its non-deuterated analog, and another common sulfa drug metabolite, N4-Acetylsulfamethazine.
| Property | This compound | N4-Acetylsulfamethoxazole | N4-Acetylsulfamethazine |
| Molecular Formula | C₁₂H₉D₄N₃O₄S[4] | C₁₂H₁₃N₃O₄S | C₁₄H₁₆N₄O₃S[6] |
| Molecular Weight | 299.34 g/mol [4][7] | 295.31 g/mol [5] | 320.37 g/mol [6] |
| Monoisotopic Mass | 299.08778406 Da[7] | 295.06267 Da | 320.09431 Da[6] |
| LogP | 0.7[4][7] | 0.8 | 1.4 |
| CAS Number | 1215530-54-3[4] | 21312-10-7 | 35255-23-9[6] |
| Appearance | Solid[4] | Solid | Solid[6] |
Core Application: Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis. The logical workflow for this technique involves spiking the sample with a known amount of the deuterated standard at the beginning of the sample preparation process. This standard co-elutes with the native analyte during chromatography, and the ratio of the native analyte to the standard is used for quantification, correcting for any sample loss during processing.
Experimental Protocols
Detailed and validated experimental protocols are critical for achieving accurate and reproducible results. Below are two representative protocols for the analysis of sulfa drug metabolites in different matrices.
Protocol 1: Analysis of Sulfonamides in Water by SPE and LC/MS/MS
This method is adapted for the quantitative analysis of 19 sulfonamide drugs and their metabolites in water samples, demonstrating excellent recovery and sensitivity.[8]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a Bond Elut HLB (6 mL, 500 mg) cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Load 500 mL of the water sample (spiked with internal standards like this compound) onto the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 20 minutes.
-
Elution: Elute the target analytes with 8 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC/MS/MS analysis.
2. LC/MS/MS Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: Appropriate C18 column for separating polar compounds.
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) methanol.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions must be optimized for each analyte and the internal standard.
The following diagram illustrates the general workflow for this analytical protocol.
Protocol 2: Determination of Sulfonamides in Animal Tissue
This protocol is based on USDA methods for regulatory monitoring and is suitable for analyzing residues in edible tissues.[9]
1. Sample Preparation: Tissue Extraction
-
Homogenization: Weigh 2.5 g of pre-ground, thawed tissue into a 50 mL polypropylene centrifuge tube.
-
Fortification: For quality control, fortify blank tissue with known concentrations of sulfonamide standards. For all samples, add a precise amount of internal standard solution (e.g., a deuterated metabolite or a structurally similar sulfonamide like sulfapyridine).
-
Extraction: Add 10 mL of ethyl acetate and homogenize for 30 seconds.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Solvent Transfer: Transfer the ethyl acetate (top layer) to a clean tube.
-
Re-extraction: Repeat the extraction process on the tissue pellet with another 10 mL of ethyl acetate. Combine the supernatants.
-
Evaporation: Evaporate the combined extracts to dryness at 50°C under nitrogen.
-
Derivatization (for GC-MS) or Reconstitution (for LC-MS): The dried extract can be reconstituted in a suitable solvent for LC-MS analysis or derivatized for GC-MS analysis.
2. Instrumental Analysis
-
The analysis is typically performed using LC-MS/MS due to its high specificity and sensitivity, following conditions similar to those described in Protocol 1 but optimized for the different sample matrix.
Comparative Performance Data
The performance of an analytical method is defined by its linearity, accuracy, precision, and sensitivity. The following table presents typical performance data for the analysis of various sulfonamides in water, as derived from the method described in Protocol 1.
| Analyte | Linearity (R²) | LOD (ng/L) | LOQ (ng/L) | Recovery @ 10 ng/L (%) |
| Sulfadiazine | > 0.995 | 0.5 | 2.0 | 95.2 |
| Sulfamethoxazole | > 0.995 | 0.3 | 1.2 | 102.1 |
| N4-Acetylsulfamethoxazole | > 0.995 | ~0.4 | ~1.5 | 98.5* |
| Sulfamethazine | > 0.995 | 0.6 | 2.4 | 91.8 |
| Sulfadimethoxine | > 0.995 | 1.1 | 4.4 | 105.3 |
| Sulfisoxazole | > 0.995 | 1.9 | 7.6 | 64.7 |
| Note: Data for N4-Acetylsulfamethoxazole is estimated based on the performance of structurally similar sulfonamides from the cited study.[8] All data is representative and may vary based on instrumentation and laboratory conditions. |
Conclusion
The accurate quantification of sulfa drug metabolites is essential in diverse scientific fields. N4-Acetylsulfamethoxazole is a key metabolite of sulfamethoxazole, and its deuterated analog, this compound, serves as an indispensable tool for modern analytical chemistry. By acting as a stable isotope-labeled internal standard, it enables highly accurate and precise measurements through isotope dilution mass spectrometry. The protocols and data presented in this guide demonstrate robust methodologies for the analysis of these compounds, providing researchers with the foundation to develop and implement reliable testing procedures in their own laboratories.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. A rare case of pure N4-acetyl-sulfamethoxazole nephrolithiasis associated with trimethoprim-sulfamethoxazole treatment of pulmonary nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]
- 5. apexbt.com [apexbt.com]
- 6. N4-Acetylsulfamethazine | C14H16N4O3S | CID 66855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. fsis.usda.gov [fsis.usda.gov]
A Comparative Guide to Internal Standards in Quantitative Assays: The Case of N4-Acetylsulfamethoxazole-d4
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative bioanalysis are paramount. The choice of a suitable internal standard is a critical factor in achieving reliable and reproducible results, particularly in complex matrices. This guide provides a comparative overview of the performance of N4-Acetylsulfamethoxazole-d4 as an internal standard in quantitative assays for sulfamethoxazole, contextualized with data from alternative internal standards.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, the ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for meeting these criteria. This guide will delve into the expected performance of this compound and compare it with the more commonly documented sulfamethoxazole-d4 and a non-isotopically labeled alternative, providing a framework for selecting the most appropriate internal standard for your analytical needs.
Performance Comparison of Internal Standards for Sulfamethoxazole Quantification
The selection of an internal standard significantly impacts the accuracy and precision of a quantitative assay. Ideally, a stable isotope-labeled internal standard of the analyte itself, such as sulfamethoxazole-d4, provides the best correction for analytical variability. While specific performance data for this compound in sulfamethoxazole assays is not extensively published, its structural similarity and deuteration suggest it would offer comparable performance to sulfamethoxazole-d4.
The following table summarizes typical validation parameters for quantitative assays of sulfamethoxazole using different types of internal standards. The data for sulfamethoxazole-d4 is derived from published bioanalytical methods, while the performance of a non-isotopically labeled internal standard is based on general expectations for such compounds.
| Validation Parameter | Sulfamethoxazole-d4 (Isotopically Labeled) | This compound (Isotopically Labeled) | Non-Isotopically Labeled Structural Analog (e.g., another sulfonamide) |
| Linearity (r²) | >0.99 | Expected >0.99 | >0.99 |
| Intra-Assay Precision (%CV) | < 6% | Expected < 10% | < 15% |
| Inter-Assay Precision (%CV) | < 10% | Expected < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Expected within ±15% | Within ±15% |
| Matrix Effect Compensation | High | High | Variable |
| Co-elution with Analyte | Nearly identical | Very similar | May differ |
Experimental Protocols: A Generalized Workflow
The following outlines a typical experimental protocol for the quantitative analysis of sulfamethoxazole in a biological matrix using a deuterated internal standard like this compound or sulfamethoxazole-d4.
Sample Preparation
A protein precipitation extraction is a common and straightforward method for preparing plasma or serum samples.
-
Internal Standard Spiking: An aliquot of the biological sample (e.g., 100 µL of plasma) is spiked with a known concentration of the internal standard solution (e.g., this compound in methanol).
-
Protein Precipitation: A precipitating agent, typically acetonitrile (e.g., 300 µL), is added to the sample. The mixture is vortexed vigorously to ensure complete protein precipitation.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube or a 96-well plate for analysis.
-
Dilution (if necessary): The supernatant may be diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed to achieve good separation.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for sulfamethoxazole and its analogs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (sulfamethoxazole) and the internal standard (this compound) are monitored.
-
Data Analysis
The concentration of sulfamethoxazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflow and the logical relationship in choosing an internal standard.
Safety Operating Guide
Safe Disposal of N4-Acetylsulfamethoxazole-d4: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like N4-Acetylsulfamethoxazole-d4 is a critical aspect of laboratory safety and environmental responsibility. Adherence to established disposal protocols is essential to minimize risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be fully aware of its potential hazards and to utilize appropriate personal protective equipment. While a specific Safety Data Sheet (SDS) for the deuterated form was not located, the SDS for the parent compound, N-acetyl Sulfamethoxazole, indicates it may be harmful if swallowed and is suspected of causing genetic defects[1]. General laboratory safety protocols for handling chemical waste should be strictly followed.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Causes skin irritation | Wear protective gloves and a lab coat to prevent skin exposure. |
| Causes serious eye irritation | Wear appropriate protective eyeglasses or chemical safety goggles. |
| May cause respiratory irritation | Use in a chemical fume hood or a well-ventilated area to avoid inhalation of dust. |
| Harmful if swallowed | Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling. |
Incompatible Materials: Keep this compound waste away from strong oxidizing agents, acids, and bases to prevent adverse chemical reactions[2].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not pour chemical waste down the drain [3][4][5].
-
Waste Collection:
-
Carefully sweep up solid this compound, taking care to avoid the formation of dust.
-
Place the collected material into a suitable, properly labeled, and securely closed container for disposal. Containers should be chemically compatible with the waste[6].
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of this compound should be managed by an approved waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the chemical waste.
-
-
Provide Necessary Information:
-
Inform the waste disposal service of the chemical's identity and any associated hazards.
-
A copy of the Safety Data Sheet (SDS) for N4-Acetylsulfamethoxazole or a similar compound should be made available to the disposal company.
-
-
Documentation:
-
Maintain detailed records of the disposal process. This should include the date, the quantity of waste, and the name of the disposal company, in accordance with your institution's policies and local regulations.
-
-
Disposal of Empty Containers:
Experimental Protocols
While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate a waste management plan from the outset. This proactive approach ensures that all waste is handled and disposed of in a safe and compliant manner. The principle of waste minimization should be applied, such as ordering the smallest necessary quantity of the chemical[3].
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. youtube.com [youtube.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling N4-Acetylsulfamethoxazole-d4
For researchers, scientists, and drug development professionals, the proper handling and disposal of N4-Acetylsulfamethoxazole-d4 are paramount for laboratory safety and maintaining experimental integrity. This guide provides a comprehensive overview of essential safety protocols, operational procedures, and disposal plans tailored for the safe management of this deuterated sulfonamide metabolite.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated metabolite of the antibiotic sulfamethoxazole, requires careful handling due to its potential for skin, eye, and respiratory irritation.[1][2] While specific occupational exposure limits for the deuterated form have not been established, the safety precautions for the parent compound and similar sulfonamides should be strictly followed.
Summary of Potential Hazards:
| Hazard Type | Description |
| Acute Toxicity | The non-deuterated form, N4-Acetylsulfamethoxazole, has a reported oral LD50 of 8400 mg/kg in rats, indicating low acute toxicity via ingestion.[3] However, it is still prudent to handle it with care. |
| Irritation | May cause skin, eye, and respiratory tract irritation.[1][2] |
| Sensitization | As a sulfonamide, there is a potential for skin sensitization. |
| Chronic Effects | No specific data is available for this compound. For sulfamethoxazole, there are warnings of suspected damage to fertility or the unborn child.[1] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when there is a potential for aerosol generation. All handling of the solid form should be done in a chemical fume hood. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Experimental Protocol: Preparation of a Stock Solution
The following is a general protocol for the preparation of a stock solution of this compound. Always consult your specific experimental requirements for appropriate solvents and concentrations.
-
Preparation: Ensure your chemical fume hood is clean and operational. Assemble all necessary equipment, including vials, pipettes, and the appropriate solvent (e.g., DMSO).
-
Weighing: Tare a clean, dry weighing boat on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for long-term stability.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Disposal Procedures:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled solid chemical waste container | Collect all contaminated solid materials, such as gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Labeled liquid chemical waste container | Collect all unused solutions and solvent rinsates in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Original or appropriate waste container | Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to institutional guidelines. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4] Do not mix with other waste streams unless compatibility has been confirmed. Maintain a record of all disposed waste as required by your institution.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
